2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Descripción
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Propiedades
IUPAC Name |
ethyl 2-methyl-3-piperidin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)9(2)8-10-4-6-12-7-5-10/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYCNAKVGQHTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery, a molecule's journey from a promising candidate to a therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics—such as ionization, lipophilicity, and solubility—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A comprehensive understanding of these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling scientists to optimize for efficacy and safety while minimizing the likelihood of late-stage attrition in development.[3][4]
This technical guide provides a detailed examination of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS No. 1020032-85-2), a molecule featuring a basic piperidine ring and an ester functional group. These structural motifs confer distinct physicochemical behaviors that are central to its potential as a pharmaceutical agent. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of data. Instead, we will explore the causality behind experimental choices, provide validated protocols for characterization, and interpret the data within the broader context of medicinal chemistry. This guide is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities.
Core Physicochemical Profile
A foundational understanding begins with the molecule's basic structural and computed properties. This data serves as the starting point for all subsequent experimental investigation and interpretation. The values presented below are essential for contextualizing the compound's behavior and for designing relevant biopharmaceutical assays.
| Property | Value | Source |
| IUPAC Name | ethyl 2-methyl-3-(piperidin-4-yl)propanoate | [5] |
| CAS Number | 1020032-85-2 | [5] |
| Molecular Formula | C₁₁H₂₁NO₂ | [5] |
| Molecular Weight | 199.29 g/mol | [5] |
| Chemical Structure | ||
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| Calculated LogP (XLogP3-AA) | 1.7 | [5] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Experimentally Determined pKa | See Section 3.0 | |
| Experimentally Determined LogD (pH 7.4) | See Section 4.0 | |
| Aqueous Solubility (pH 7.4) | See Section 5.0 |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Theoretical Context: Why pKa is the Most Critical Parameter
The presence of a secondary amine within the piperidine ring makes 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester a basic compound. The acid dissociation constant (pKa) of its conjugate acid is arguably the most influential physicochemical parameter.[6] It defines the equilibrium between the ionized (protonated) and non-ionized (neutral) forms of the molecule at any given pH.[7] This ratio has profound implications:
-
Solubility: The protonated, cationic form is generally much more soluble in aqueous media than the neutral free base.[8]
-
Lipophilicity & Permeability: The neutral form is more lipophilic and thus better able to permeate biological membranes, a process essential for oral absorption and reaching intracellular targets. The ionized form is poorly permeable.[9]
-
Receptor Interaction: The specific ionization state may be critical for binding to a biological target, where ionic interactions can be a key component of the binding affinity.[7]
Given that the pKa of protonated piperidine is approximately 11.2, it is expected that this compound will be predominantly ionized at physiological pH (7.4), significantly impacting its ADME profile.[8]
Experimental Protocol: Potentiometric Titration
The gold-standard method for pKa determination is potentiometric titration. This technique involves monitoring pH changes as a titrant (acid) is added to a solution of the compound, allowing for the direct measurement of the ionization equilibrium.
Objective: To accurately determine the pKa of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Methodology:
-
System Preparation: Utilize an automated pKa analyzer equipped with a calibrated Ag/AgCl pH electrode. Calibrate the electrode using a three-point calibration with standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh approximately 1-3 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete solubility throughout the titration. The use of a co-solvent is often necessary for water-insoluble compounds.[6]
-
Titration Conditions: Maintain a constant ionic strength (e.g., 0.15 M KCl) and temperature (25°C). Purge the titration vessel with nitrogen to prevent interference from atmospheric CO₂.
-
Titration Execution: Perform a multi-step titration. First, titrate with standardized HCl (e.g., 0.5 M) from the starting pH down to ~pH 2. Then, titrate back with standardized KOH (e.g., 0.5 M) up to ~pH 12.
-
Data Analysis: The instrument software uses the titration curve (pH vs. volume of titrant added) to calculate the pKa value(s) by fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which 50% of the compound is in its ionized form.
Data Interpretation Workflow
The process from raw experimental data to a final pKa value follows a logical, self-validating workflow.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP & LogD): Balancing Permeability and Solubility
Theoretical Context: The Importance of pH in Lipophilicity
Lipophilicity, or "fat-liking," is a measure of a compound's affinity for a lipid environment versus an aqueous one. It is a key predictor of membrane permeability and plasma protein binding.[1]
-
LogP (Partition Coefficient): This describes the lipophilicity of the neutral species only. The calculated XLogP of 1.7 suggests the neutral form of our compound has moderate lipophilicity.[5]
-
LogD (Distribution Coefficient): This is the more physiologically relevant parameter for ionizable molecules. It measures the lipophilicity of all species (ionized and neutral) at a given pH.[9]
Because our compound is basic, its LogD will be highly pH-dependent. At low pH (well below the pKa), the compound is mostly ionized and will have a low LogD (hydrophilic). As the pH increases towards and above the pKa, the proportion of the neutral, more lipophilic species increases, causing the LogD to rise until it plateaus at the value of LogP.
Experimental Protocol: Shake-Flask Method (OECD 107)
The "shake-flask" method is the traditional and most reliable way to measure LogD. It involves directly measuring the concentration of the compound in two immiscible phases after equilibrium has been reached.
Objective: To determine the LogD of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester at a physiologically relevant pH of 7.4.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Sample Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a screw-cap tube. The initial concentration should be below the compound's solubility limit in either phase.
-
Equilibration: Vigorously shake the tube at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-4 hours) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Causality Diagram: The Interplay of pKa, pH, and LogD
The relationship between these core parameters is critical for understanding a compound's likely in vivo behavior.
Caption: Relationship between pH, pKa, and LogD for a basic compound.
Aqueous Solubility: A Prerequisite for Bioavailability
Theoretical Context
For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10] As established, the solubility of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester will be highly dependent on pH due to the basic piperidine nitrogen. It is expected to have higher solubility at lower pH values where it exists as the protonated salt.
Two types of solubility measurements are essential in drug discovery:
-
Kinetic Solubility: A high-throughput measure of how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock). It's useful for early-stage screening.[11]
-
Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent. It is a more accurate but lower-throughput measurement.[11]
Experimental Protocols
Objective: To rapidly assess the apparent solubility of the compound for screening purposes.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well microplate, dispense an aqueous buffer (e.g., PBS, pH 7.4).
-
Addition: Use a liquid handler to add a small volume (e.g., 1-2 µL) of the DMSO stock solution into the aqueous buffer. This creates a supersaturated solution.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Detection: Measure the turbidity or light scattering of each well using a nephelometer or a UV/Vis plate reader. The concentration at which significant precipitation is detected is the kinetic solubility limit.[11]
Objective: To determine the true equilibrium solubility of the compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., pH 7.4).
-
Equilibration: Agitate the vials (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS. This concentration is the thermodynamic solubility.
Solubility Testing Workflow Comparison
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Investigating the In Vitro Mechanism of Action of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester: A Hypothesis-Driven Approach
An In-Depth Technical Guide:
Introduction
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is a novel compound with limited publicly available data regarding its biological activity.[1] Its chemical structure, featuring a piperidine ring and a propionic acid ethyl ester moiety, shares features with known modulators of the central nervous system, particularly those interacting with the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the brain, and its type A receptors (GABA-A receptors) are critical targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[2][3]
GABA-A receptors are ligand-gated chloride ion channels that, upon activation by GABA, lead to hyperpolarization of the neuron, thus reducing neuronal excitability.[3] These receptors possess multiple allosteric binding sites, which are targets for various drug classes like benzodiazepines and barbiturates, that can modulate the receptor's response to GABA.[3][4]
Given the structural characteristics of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, this guide proposes a hypothesis-driven workflow to elucidate its in vitro mechanism of action, focusing on the GABA-A receptor as the primary hypothetical target. This document will serve as a technical guide for researchers, outlining a logical, multi-tiered experimental plan from initial target engagement to detailed functional characterization.
Part 1: Primary Target Identification and Binding Characterization
The foundational step in characterizing a novel compound is to determine if it physically interacts with its putative target. Radioligand binding assays are a robust, quantitative method to measure the affinity of a compound for a specific receptor site.[5][6] We will investigate the compound's ability to displace known ligands from distinct sites on the GABA-A receptor complex.
Causality in Experimental Design:
We begin with binding assays to confirm direct interaction before investing in more complex functional studies. A positive result here provides a strong rationale for proceeding. We will test for binding at two primary sites: the GABA orthosteric site and the benzodiazepine allosteric site. This dual approach allows for a broader initial assessment of the compound's potential mode of interaction.
Workflow for Radioligand Binding Assays
Caption: Workflow for GABA-A Receptor Competitive Binding Assay.
Experimental Protocol 1: GABA Site Binding Assay
This protocol determines if the test compound binds to the orthosteric GABA binding site using [³H]muscimol, a potent GABA-A agonist.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex by homogenization in ice-cold 0.32 M sucrose buffer, followed by a series of centrifugation and washing steps to remove endogenous GABA.[7][8] Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration via a BCA or Bradford assay.[6][7]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Controls:
-
Total Binding: Contains membranes and [³H]muscimol only.
-
Non-specific Binding (NSB): Contains membranes, [³H]muscimol, and a saturating concentration of unlabeled GABA (e.g., 10 mM) to displace all specific binding.[8]
-
-
Incubation: Incubate the plate for 45-60 minutes at 4°C to reach equilibrium.[6][8]
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[4] Wash the filters rapidly with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Experimental Protocol 2: Benzodiazepine Site Binding Assay
This protocol determines if the compound binds to the allosteric benzodiazepine site using [³H]flunitrazepam.
Methodology:
-
The protocol is identical to the [³H]muscimol assay, with the following modifications:
Data Presentation: Hypothetical Binding Affinities
| Assay Target Site | Radioligand | Test Compound Kᵢ (nM) | Control Kᵢ (nM) |
| GABA Site | [³H]muscimol | >10,000 | GABA: 25 |
| Benzodiazepine Site | [³H]flunitrazepam | 150 | Diazepam: 5 |
Interpretation: The hypothetical data suggests the compound does not bind to the primary GABA site but displays moderate affinity for the benzodiazepine allosteric site. This directs subsequent functional assays to focus on allosteric modulation.
Part 2: Functional Characterization via Electrophysiology
Confirming that a compound binds to a receptor is crucial, but it does not reveal the functional consequence of that binding. Electrophysiology, specifically the patch-clamp technique, is the gold standard for studying ion channel function as it provides a real-time measurement of ion flow across the cell membrane.[9] Automated patch-clamp (APC) systems offer higher throughput for pharmacological studies.[10][11]
Causality in Experimental Design:
Based on our binding data, we hypothesize the compound is an allosteric modulator. Electrophysiology will allow us to precisely define this function. We will test its effect alone (to exclude agonist activity) and in the presence of GABA (to detect modulatory activity). This approach systematically differentiates between agonist, antagonist, and positive (PAM) or negative (NAM) allosteric modulator activity.
Experimental Protocol 3: Automated Patch-Clamp Assay
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing a specific human GABA-A receptor subtype, such as α1β3γ2, which is a common synaptic receptor.[9][10]
-
APC System Setup: Utilize an automated patch-clamp platform (e.g., QPatch or IonFlux).[10][11] Cells are automatically captured, and a whole-cell patch-clamp configuration is established. The membrane potential is clamped at a holding potential of -80 mV.[9]
-
Assay for Agonist Activity: Apply increasing concentrations of the test compound alone and measure any induced current. A known agonist like GABA serves as a positive control.
-
Assay for Modulatory Activity:
-
Determine the GABA concentration that elicits a submaximal response (EC₁₀ - EC₂₀), typically around 1 µM.[12]
-
Apply the EC₁₀-EC₂₀ concentration of GABA to the cell to establish a baseline current.
-
Co-apply the EC₁₀-EC₂₀ GABA with increasing concentrations of the test compound.
-
Measure the potentiation (for a PAM) or inhibition (for a NAM) of the GABA-evoked current.
-
-
Data Analysis:
-
For modulators, calculate the fold-potentiation or percent inhibition relative to the GABA EC₁₀-EC₂₀ response.
-
Plot the concentration-response data and fit to the Hill equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximum efficacy.[12]
-
GABA-A Receptor Functional States
Caption: Functional states of the GABA-A receptor and modulator effects.
Data Presentation: Hypothetical Electrophysiology Results
| Parameter | Test Compound | Diazepam (Control PAM) |
| Agonist Activity | No current induced | No current induced |
| Modulation Type | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |
| EC₅₀ (Potentiation) | 250 nM | 420 nM[11] |
| Max Potentiation (% of GABA EC₂₀) | 650% | 810%[11] |
Interpretation: The hypothetical data confirm the compound acts as a PAM at the GABA-A receptor. It does not activate the receptor on its own but significantly enhances the current evoked by a low concentration of GABA, with a potency (EC₅₀) of 250 nM.
Part 3: Higher-Throughput Screening with a Cell-Based Functional Assay
While electrophysiology provides detailed mechanistic data, its throughput can be limited. Cell-based functional assays that measure the net result of channel activation—ion flux—are well-suited for higher-throughput screening and detailed dose-response analysis.[13] Assays using halide-sensitive fluorescent proteins, such as the yellow fluorescent protein (YFP) mutant H148Q/I152L, are a common method.[14][15]
Causality in Experimental Design:
This assay serves to validate the electrophysiology findings in a different, higher-throughput format. The principle is that the influx of a halide ion (iodide is used as a surrogate for chloride) through activated GABA-A channels will quench the intracellular YFP fluorescence.[14][15] The rate of quenching is proportional to the ion flux and thus to receptor activity.
Experimental Protocol 4: YFP-Based Chloride Flux Assay
Methodology:
-
Cell Line: Use a cell line (e.g., CHO-K1) co-expressing the GABA-A receptor subtype of interest (e.g., α1β3γ2) and the halide-sensitive YFP.[15]
-
Assay Preparation: Plate the cells in a 96- or 384-well black, clear-bottom plate.
-
Compound Pre-incubation: Replace the culture medium with a low-chloride buffer. Pre-incubate the cells with varying concentrations of the test compound or control modulators.
-
Assay Execution:
-
Place the plate in a fluorescence plate reader and begin recording baseline YFP fluorescence.
-
Add a stimulus solution containing a high concentration of iodide (NaI) along with an EC₂₀ concentration of GABA.[15]
-
The influx of I⁻ through open GABA-A channels quenches the YFP signal.
-
Continue recording the fluorescence decay over time (e.g., 120 seconds).[15]
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Normalize the data to controls (vehicle for baseline, maximum agonist for 100% response).
-
Plot the normalized quench rate against the log[concentration] of the test compound to generate a dose-response curve and determine the EC₅₀ for potentiation.
-
Workflow for YFP-Based Chloride Flux Assay
Caption: Workflow for a YFP-based GABA-A receptor functional assay.
Summary and Mechanistic Synthesis
By integrating the findings from this three-tiered in vitro investigation, we can construct a comprehensive profile of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester's mechanism of action.
-
Binding Assays demonstrated that the compound does not compete with the endogenous ligand GABA but does bind with moderate affinity to the benzodiazepine allosteric site on the GABA-A receptor.
-
Electrophysiology confirmed the functional consequence of this binding. The compound acts as a positive allosteric modulator (PAM), significantly enhancing GABA-evoked chloride currents without activating the channel directly.
-
Chloride Flux Assays corroborated the electrophysiology results in a higher-throughput format, confirming the compound's ability to potentiate GABA-A receptor function.
Collectively, this evidence supports a clear in vitro mechanism of action, as illustrated below.
Proposed Mechanism of Action
Caption: Proposed mechanism for positive allosteric modulation of the GABA-A receptor.
This systematic approach provides a robust and defensible characterization of the compound's in vitro activity, laying the groundwork for further preclinical development.
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Galietta, L. J., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. American Journal of Physiology-Cell Physiology, 281(5), C1734-C1743. Retrieved from [Link]
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Lastra-Londoño, A., et al. (2021). A quantitative flux assay for the study of reconstituted Cl- channels and transporters. Methods in Enzymology, 652, 257-280. Retrieved from [Link]
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Hollands, E. C., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 14(7), 796-807. Retrieved from [Link]
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Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. Retrieved from [Link]
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Pessah, I. N., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology, 92(2), 135-146. Retrieved from [Link]
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Biological Activity and Therapeutic Potential of 2-Methyl-3-piperidin-4-yl-propionic Acid Ethyl Ester Derivatives: A Technical Guide
Executive Briefing: The Pharmacological Scaffold
In the landscape of modern medicinal chemistry and drug development, piperidine-based scaffolds are highly privileged structures due to their favorable pharmacokinetic profiles and structural versatility. Specifically, 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS No. 1020032-85-2)[1] and its structural derivatives represent a critical class of intermediates and prodrugs.
Rather than acting as standalone therapeutics, these ethyl ester derivatives are strategically deployed as lipophilic prodrugs. The esterification masks the polar carboxylic acid moiety, significantly enhancing cellular permeability and oral bioavailability. Once internalized, endogenous esterases hydrolyze the ester to yield the active acidic pharmacophore. This active moiety functions as a highly potent P1 residue mimetic in the inhibition of critical serine proteases (such as Factor Xa and Thrombin)[2] and as a zinc-binding inhibitor for metalloproteases like Carboxypeptidase U (TAFIa)[3].
Mechanistic Architecture: Target Interactions and Causality
To understand the biological activity of these derivatives, we must analyze the causality behind their structural design and their subsequent target engagement.
Serine Protease Inhibition: Factor Xa and Thrombin
The coagulation cascade is driven by serine proteases, notably Factor Xa (FXa) and Thrombin (Factor IIa). The active sites of these enzymes feature a deep, highly acidic S1 specificity pocket that naturally accommodates the basic side chain of an arginine residue (the P1 position of their natural substrates).
Derivatives such as 2-amino-3-piperidin-4-yl-propionic acid have been engineered to exploit this geometry[4]. The piperidine ring acts as a basic arginine mimetic, anchoring deeply into the S1 pocket via critical salt-bridge interactions with Asp189 at the bottom of the pocket. When combined with an appropriate keto-thiazole or keto-carboxylic acid moiety, these derivatives form a transition-state analog, resulting in staggering potency. Research demonstrates that these piperidinyl-incorporating inhibitors achieve IC50 values as low as 0.048 µM , rendering them up to ten times more potent than established anticoagulants like Argatroban[2].
Metalloprotease Inhibition: Carboxypeptidase U (TAFIa)
Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), or Carboxypeptidase U (EC 3.4.17.20), plays a paradoxical role in coagulation by cleaving C-terminal lysine and arginine residues from partially degraded fibrin, thereby stabilizing the clot against fibrinolysis.
Derivatives modified with a mercapto group (e.g., 2-mercaptomethyl-3-piperidin-4-yl-propionic acid) exhibit potent, reversible inhibition of TAFIa[3]. The mechanistic causality here is twofold:
-
Zinc Chelation: The mercapto (thiol) group acts as a strong Lewis base, directly coordinating with the catalytic Zinc ion ( Zn2+ ) in the TAFIa active site.
-
Hydrophobic/Basic Anchoring: The piperidine ring occupies the specificity pocket, mimicking the basic residues TAFIa naturally targets. This dual-action binding yields an IC50 of 3.2 µM (0.0032 mM) [3].
Figure 1: Coagulation cascade and pharmacological intervention points of piperidin-4-yl derivatives.
Quantitative Data Presentation
The following table synthesizes the biological activity metrics of key piperidin-4-yl-propionic acid derivatives based on established literature[2][3].
| Compound Derivative | Target Enzyme | Function / Mechanism | IC50 Value | Prodrug Status |
| 2-Amino-3-piperidin-4-yl-propionic acid (keto-thiazole conjugated) | Factor Xa / Thrombin | Competitive S1 pocket inhibitor (Arginine mimetic) | 0.048 µM | Active Pharmacophore |
| 2-Mercaptomethyl-3-piperidin-4-yl-propionic acid | Carboxypeptidase U (TAFIa) | Reversible active-site Zinc chelator | 3.2 µM | Active Pharmacophore |
| 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester | Intracellular Esterases | Lipophilic precursor / Membrane transport facilitator | N/A (Precursor) | Prodrug |
Empirical Validation: Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds requires self-validating experimental systems. The following protocols detail the methodologies for validating both the prodrug conversion and the ultimate target inhibition.
Protocol 1: Plasma Stability and Esterase Hydrolysis Assay
Purpose: To validate the pharmacokinetic rationale of the ethyl ester derivative by measuring its conversion rate to the active acid form in human plasma. Causality: If the ester is too stable, the drug will not activate in vivo. If it is too labile, it will hydrolyze in the bloodstream before reaching intracellular targets. This assay establishes the half-life ( t1/2 ) of the prodrug.
-
Preparation: Prepare a 10 mM stock solution of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in LC-MS grade DMSO.
-
Incubation: Spike the stock solution into pooled human plasma (pre-warmed to 37°C) to achieve a final concentration of 10 µM (DMSO < 1% to prevent esterase denaturation).
-
Sampling: Extract 50 µL aliquots at time points: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching (Self-Validation Step): Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This halts enzymatic activity instantly, ensuring the measured concentration reflects the exact time point.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the disappearance of the ethyl ester parent mass and the appearance of the hydrolyzed carboxylic acid mass.
Protocol 2: In Vitro Chromogenic Inhibition Assay (Factor Xa)
Purpose: To quantify the inhibitory potency (IC50) of the hydrolyzed active derivative against Factor Xa. Causality: Utilizing a chromogenic substrate provides a direct, quantifiable spectrophotometric readout. The cleavage of the p-nitroaniline (pNA) reporter group directly correlates with uninhibited enzyme velocity.
-
Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). PEG 8000 is critical to prevent non-specific binding of the enzyme to the microplate walls.
-
Enzyme Preparation: Dilute human Factor Xa to a working concentration of 2 nM in the assay buffer.
-
Inhibitor Titration: Prepare a 10-point serial dilution of the active piperidin-4-yl-propionic acid derivative (ranging from 10 µM to 0.1 nM).
-
Incubation: In a 96-well microplate, combine 40 µL of enzyme and 10 µL of inhibitor per well. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the chromogenic substrate S-2222 (final concentration 250 µM).
-
Kinetic Readout: Measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance curve. Plot % inhibition versus log[Inhibitor] to derive the IC50 using non-linear regression.
Figure 2: Experimental workflow mapping prodrug hydrolysis to target inhibition.
References
-
Adang AE, Peters AM, Gerritsma S, de Zwart E, Veeneman G. "Solution-phase and solid-phase synthesis of novel transition state inhibitors of coagulation enzymes incorporating a piperidinyl moiety." Bioorganic & Medicinal Chemistry Letters, 2002. Indexed in ChEMBL. Available at:[Link]
-
BRENDA Enzyme Database. "Information on EC 3.4.17.20 - carboxypeptidase U." BRENDA. Available at:[Link]
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- 3. Information on EC 3.4.17.20 - carboxypeptidase U and Organism(s) Homo sapiens and UniProt Accession Q96IY4 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Receptor Binding Affinity Studies of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
This guide provides a comprehensive, technically detailed framework for conducting receptor binding affinity studies on the novel compound, 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. As this specific molecule is not extensively characterized in public literature, this document establishes a robust, scientifically-grounded methodology by postulating the mu-opioid receptor (MOR) as a plausible target, given the compound's piperidine moiety—a common feature in centrally-acting agents.
The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. This ensures that the described methodologies are not merely followed, but understood, allowing for adaptation and troubleshooting.
Introduction: The Imperative of Receptor Binding Affinity in Drug Discovery
The journey of a drug from a chemical entity to a therapeutic agent is long and complex. A critical initial step is to determine its affinity for its biological target. Binding affinity, a measure of the strength of the interaction between a ligand (the drug) and its receptor, is a fundamental determinant of a drug's potency and potential efficacy.[1] Radioligand binding assays are a cornerstone technique for these investigations, offering high sensitivity and robust quantification of these molecular interactions.[2][3]
This guide will focus on a competitive radioligand binding assay to determine the binding affinity (expressed as the inhibition constant, Ki) of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester for the human mu-opioid receptor (MOR). The MOR, a G-protein coupled receptor (GPCR), is a key target in pain management and is also implicated in addiction and other physiological processes.[4][5] Understanding the interaction of novel compounds with this receptor is of significant therapeutic interest.
Theoretical Framework: Understanding Key Concepts
Before delving into the experimental protocol, it is crucial to grasp the foundational concepts that underpin receptor binding assays.
-
Total Binding: This represents the total amount of radioligand bound to the receptor preparation, including both specific and non-specific binding.[6]
-
Non-specific Binding (NSB): This is the portion of the radioligand that binds to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[7][8] It is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[1][8]
-
Specific Binding: This is the binding of the radioligand to the target receptor and is calculated by subtracting the non-specific binding from the total binding.[6]
-
IC50 (Half-maximal inhibitory concentration): In a competitive binding assay, the IC50 is the concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand.[9]
-
Ki (Inhibition Constant): The Ki is the equilibrium dissociation constant of the unlabeled test compound. It is a measure of the affinity of the compound for the receptor and is independent of the assay conditions.[9][10] The Ki is calculated from the IC50 using the Cheng-Prusoff equation.[9][11]
The Cheng-Prusoff Equation
The Cheng-Prusoff equation is a critical tool for converting the experimentally determined IC50 value to the more intrinsic and comparable Ki value.[9][10]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibition constant of the test compound.
-
IC50 is the half-maximal inhibitory concentration of the test compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for determining the binding affinity of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester for the human mu-opioid receptor.
Materials and Reagents
| Reagent/Material | Supplier | Catalogue Number | Notes |
| Human mu-opioid receptor membranes | PerkinElmer | ES-542-M | Prepared from CHO-K1 cells stably expressing the receptor. |
| [³H]-DAMGO | PerkinElmer | NET902 | Radioligand (Specific Activity: 30-60 Ci/mmol). |
| Naloxone hydrochloride | Sigma-Aldrich | N7758 | Unlabeled ligand for determining non-specific binding. |
| 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester | - | - | Test compound. |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) | - | - | Prepare fresh. |
| Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold) | - | - | Prepare fresh. |
| 96-well microplates | Corning | 3600 | |
| Glass fiber filters | Whatman | 1825-027 | Grade GF/B. |
| Scintillation fluid | PerkinElmer | 6013689 | Ultima Gold™. |
| Scintillation vials | - | - | |
| Cell harvester | - | - | For rapid filtration. |
| Liquid scintillation counter | - | - |
Experimental Workflow
The following diagram illustrates the overall workflow of the competitive radioligand binding assay.
Caption: Experimental workflow for the competitive radioligand binding assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a 10 µM stock solution of Naloxone in assay buffer for determining non-specific binding.
-
Prepare a working solution of [³H]-DAMGO in assay buffer at a concentration twice the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is close to its Kd for MOR).
-
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Naloxone to designated wells.
-
Test Compound: Add 50 µL of each dilution of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester to the remaining wells.
-
Add 50 µL of the [³H]-DAMGO working solution to all wells.
-
-
Initiation of Binding Reaction:
-
Thaw the human mu-opioid receptor membranes on ice.
-
Dilute the membranes in assay buffer to a concentration that will result in less than 10% of the added radioligand being bound. This is a critical step to ensure that the free radioligand concentration is not significantly depleted during the assay.[12][13]
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The incubation time should be determined experimentally in preliminary assays.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand. Rapid washing is essential to minimize dissociation of the bound radioligand.[13]
-
-
Quantification of Radioactivity:
-
Transfer the filter discs to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity in each vial using a liquid scintillation counter.[14] The output will be in counts per minute (CPM).
-
Data Analysis and Interpretation
Calculation of Specific Binding
-
Calculate the average CPM for the total binding, non-specific binding, and each concentration of the test compound.
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM at [Test Compound] - NSB CPM) / (Total Binding CPM - NSB CPM) x 100
Determination of IC50 and Ki
-
Plot the % Specific Binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).[1]
-
From the curve, determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[9][15]
Data Presentation
The results of the binding assay should be presented in a clear and concise manner.
| Parameter | Value |
| Radioligand ([³H]-DAMGO) Concentration | 1 nM |
| Kd of [³H]-DAMGO | 1.5 nM |
| IC50 of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester | e.g., 50 nM |
| Ki of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester | ** e.g., 20 nM** |
Note: The values for IC50 and Ki are hypothetical and for illustrative purposes only.
Signaling Pathway Context
Understanding the signaling pathway of the target receptor provides a broader context for the binding affinity data. The mu-opioid receptor is a canonical GPCR that couples to inhibitory G proteins (Gi/o).[5]
Caption: Simplified signaling pathway of the mu-opioid receptor.
Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][16] The Gβγ subunit can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5]
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous protocol for determining the receptor binding affinity of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, using the mu-opioid receptor as a well-defined target. The methodologies described herein, from experimental execution to data analysis, are grounded in established principles of receptor pharmacology.
The determination of a compound's binding affinity is a critical first step. Subsequent studies should aim to elucidate its functional activity (i.e., whether it is an agonist, antagonist, or allosteric modulator) and its selectivity for other opioid receptor subtypes (delta and kappa) and a broader panel of receptors to assess its off-target effects. These further investigations will provide a more complete pharmacological profile of this novel compound and inform its potential as a therapeutic agent.
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Raymon, J. R., Mahran, A., & Eldefrawi, M. E. (1993). Thin layer scintillation counting in drug-receptor binding. Journal of pharmacological and toxicological methods, 29(2), 907-912. [Link]
-
Shang, Y., et al. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26175-26184. [Link]
-
Drug Discovery Methods. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]
-
GraphPad. Nonspecific binding. Prism 11 Curve Fitting Guide. [Link]
-
Corder, G., et al. (2022). Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Frontiers in Pain Research, 3, 1056230. [Link]
-
Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69-79. [Link]
-
Wikipedia. Mu-opioid receptor. [Link]
-
GraphPad. Analyzing Radioligand Binding Data. [Link]
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Law, P. Y., & Loh, H. H. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Neuroscience, 247, 379-397. [Link]
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Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Trends in pharmacological sciences, 38(4), 333-343. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]
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- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, a novel small molecule with therapeutic potential. Given the absence of published data for this specific entity, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to construct a predictive profile and outlines a robust experimental strategy for its empirical validation. We will delve into the anticipated metabolic fate of the piperidine and ethyl ester moieties, provide detailed protocols for in vitro and in vivo characterization, and discuss the bioanalytical methodologies required for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction and Predicted Pharmacokinetic Profile
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is a small molecule featuring a piperidine ring and an ethyl ester functional group.[1] These structural motifs are common in pharmaceuticals and their pharmacokinetic properties are relatively well-understood.[2] Based on its structure, we can predict a pharmacokinetic profile characterized by rapid hydrolysis of the ethyl ester and potential metabolism of the piperidine ring.
The ethyl ester is susceptible to rapid hydrolysis by esterases present in the gastrointestinal tract, blood, and liver, likely leading to the formation of the corresponding carboxylic acid, 2-Methyl-3-piperidin-4-yl-propionic acid.[3][4] This rapid conversion suggests that the ethyl ester may act as a prodrug, with the carboxylic acid being the primary circulating analyte and potentially the active pharmacological agent. The piperidine ring, a saturated heterocycle, is a known site for metabolic transformations, including oxidation, N-dealkylation, and ring opening, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6]
This guide will outline the necessary steps to confirm these predictions and to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester and its primary metabolite.
In Vitro Pharmacokinetic Profiling
In vitro assays are fundamental to early-stage DMPK assessment, providing crucial data on metabolic stability, potential for drug-drug interactions, and plasma protein binding.
Metabolic Stability Assessment
The initial step is to determine the compound's susceptibility to metabolic degradation.
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To assess the rate of metabolism of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in the presence of liver microsomes.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (typically at 1 µM) with pooled human and rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[5]
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.
Protocol 2: Plasma Stability Assay
-
Objective: To evaluate the hydrolytic stability of the ethyl ester in plasma.
-
Methodology:
-
Incubate the test compound (1 µM) with fresh human and rat plasma at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Process and analyze the samples as described in the microsomal stability assay, monitoring for both the parent ester and the carboxylic acid metabolite.
-
Metabolite Identification
Identifying the major metabolites is crucial for understanding the clearance pathways and potential for active or reactive metabolites.
Protocol 3: Metabolite Profiling in Hepatocytes
-
Objective: To identify the primary metabolites of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
-
Methodology:
-
Incubate the test compound with cryopreserved human and rat hepatocytes.
-
After a defined incubation period (e.g., 2-4 hours), extract the compound and its metabolites from the incubation mixture.
-
Analyze the extracts using high-resolution LC-MS/MS to identify potential metabolic products based on their mass-to-charge ratio and fragmentation patterns.
-
Plasma Protein Binding
The extent of binding to plasma proteins influences the distribution and clearance of a drug.
Protocol 4: Rapid Equilibrium Dialysis
-
Objective: To determine the fraction of the compound bound to plasma proteins.
-
Methodology:
-
Utilize a rapid equilibrium dialysis (RED) device.
-
Add the test compound to plasma in one chamber and buffer in the other, separated by a semi-permeable membrane.
-
Incubate at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
In Vivo Pharmacokinetic Studies
Animal studies are essential for understanding the complete pharmacokinetic profile of a compound in a whole organism.[7][8]
Study Design
-
Species Selection: Rats are a common choice for initial pharmacokinetic studies.
-
Dosing: The compound should be administered via both intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Blood Sampling: Serial blood samples should be collected at appropriate time points to capture the absorption, distribution, and elimination phases.[8]
Protocol 5: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Methodology:
-
Fast the animals overnight before oral dosing.
-
Administer a single IV bolus dose (e.g., 1-2 mg/kg) to one group of rats and a single oral gavage dose (e.g., 5-10 mg/kg) to another group.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for the concentration of the parent compound and its primary metabolite using a validated LC-MS/MS method.
-
Bioanalytical Method
A robust and sensitive bioanalytical method is critical for accurate quantification of the analyte in biological matrices.[9][10]
Protocol 6: LC-MS/MS Method for Quantification in Plasma
-
Objective: To develop and validate a method for the quantitative analysis of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester and its carboxylic acid metabolite in plasma.
-
Methodology:
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.[9]
-
Chromatography: Utilize a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]
-
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for the pharmacokinetic profiling of a novel compound.
Conclusion
The pharmacokinetic profiling of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester requires a systematic approach that begins with in vitro assays to predict its metabolic fate and concludes with in vivo studies to define its disposition in a whole organism. The anticipated rapid hydrolysis of the ethyl ester to its corresponding carboxylic acid is a key consideration that must be addressed in the bioanalytical strategy. By following the detailed protocols and workflow outlined in this guide, researchers can generate a comprehensive pharmacokinetic data package to support the continued development of this promising therapeutic candidate.
References
- Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC. (2012, December 1).
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. (n.d.).
- Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. (n.d.).
- Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. (2019, April 23).
- High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (n.d.).
- A Comparative Analysis of In Vitro and In Vivo Efficacy of Furan-Piperidine Amine Derivatives - Benchchem. (n.d.).
- 2-methyl-3-(4-piperidinyl)propanoic acid ethyl ester 1020032-85-2 wiki - Guidechem. (n.d.).
- Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed. (2020, July 10).
- Technical Support Center: Quantitative Analysis of Piperidines - Benchchem. (n.d.).
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem. (n.d.).
- Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. (2026, February 9).
- 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue - PubMed. (1998, July 2).
- Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development | The Journal of Organic Chemistry - ACS Publications. (2015, July 7).
- Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung - PubMed - NIH. (n.d.).
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A Comprehensive Preclinical Safety and Toxicity Evaluation Strategy for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide outlines a comprehensive, multi-tiered strategy for the thorough evaluation of the toxicity and safety profile of the novel chemical entity, 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. In the absence of established public data for this specific molecule, this document serves as a foundational framework, guiding researchers and drug development professionals through the logical, scientifically rigorous process of preclinical safety assessment. By integrating in silico, in vitro, and in vivo methodologies, this guide details the necessary steps to characterize the potential risks associated with this compound, thereby supporting its potential advancement toward clinical development. The principles and protocols described herein are grounded in established regulatory guidelines and industry best practices for small molecule drug development.[1][2][3][4]
Introduction: The Imperative for a Structured Safety Assessment
The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is contingent upon a meticulous and comprehensive evaluation of its safety profile.[2][4] For 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, a compound with the molecular formula C11H21NO2[5], a structured and phased approach to toxicological assessment is paramount. This guide provides the scientific rationale and detailed methodologies for a preclinical safety program designed to identify potential hazards, establish a safe dose range for first-in-human studies, and contribute to the overall risk-benefit analysis.[3][6] The core of this process is to understand not just if a compound is toxic, but how, at what dose, and to what extent, a principle that dates back to the Paracelsus doctrine.[7]
This document will navigate through the essential stages of a modern preclinical toxicology program, emphasizing the integration of various testing platforms to build a robust safety profile.
Phase I: Early-Stage In Silico and In Vitro Profiling
The initial phase of safety evaluation focuses on computational and cell-based assays to predict and identify potential liabilities early in the development process.[8][9] This approach helps to conserve resources and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[8]
In Silico (Computational) Toxicology
Before embarking on laboratory-based studies, computational models can provide valuable initial predictions of the toxicological properties of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Methodology:
-
QSAR (Quantitative Structure-Activity Relationship) Analysis: Utilize validated QSAR models to predict potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization based on the chemical structure.
-
Pharmacokinetic (ADME) Prediction: Employ computational tools to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This helps in anticipating its behavior in a biological system.[7]
-
Metabolite Prediction: Identify potential metabolites of the parent compound, as these can sometimes be responsible for toxic effects.
In Vitro Toxicology Assays
In vitro assays provide the first experimental data on the biological effects of the compound at a cellular level.[9][10]
It is crucial to determine if 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester has the potential to cause genetic mutations.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) [8]
-
Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).
-
Procedure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Endpoint: Quantify the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the control suggests mutagenic potential.
This initial screen assesses the concentrations at which the compound causes cell death.
Experimental Protocol: MTT or LDH Assay
-
Cell Lines: Utilize a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
Procedure: Culture cells in the presence of increasing concentrations of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester for a defined period (e.g., 24, 48 hours).
-
Endpoint: Measure cell viability using an MTT assay (metabolic activity) or LDH assay (membrane integrity). This will determine the IC50 (half-maximal inhibitory concentration).
Early assessment of cardiovascular risk is critical. The hERG (human Ether-à-go-go-Related Gene) channel assay is a standard in vitro test to evaluate the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.
Experimental Protocol: hERG Patch Clamp Assay
-
System: Use a validated automated or manual patch-clamp system with cells stably expressing the hERG channel.
-
Procedure: Apply a range of concentrations of the test compound to the cells and measure the hERG channel current.
-
Endpoint: Determine the IC50 for hERG channel inhibition.
Phase II: In Vivo Pharmacokinetics and Acute Toxicity
Following promising in vitro results, the investigation moves to in vivo models to understand the compound's behavior in a whole organism.[4][11]
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
These studies are essential to understand the relationship between the administered dose and the systemic exposure to the compound.[7][11]
Experimental Protocol: Rodent PK/TK Study
-
Species: Select a rodent species (e.g., Sprague-Dawley rats).[1]
-
Dosing: Administer 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester via the intended clinical route (e.g., oral, intravenous) at several dose levels.
-
Sampling: Collect blood samples at multiple time points post-dose.
-
Analysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. Toxicokinetics will establish the systemic exposure at different dose levels in toxicity studies.[11]
Acute Toxicity Studies
These studies aim to determine the potential for toxicity after a single dose and to identify the maximum tolerated dose (MTD).[2][4]
Experimental Protocol: Acute Oral Toxicity Study (e.g., OECD Guideline 423)
-
Species: Use a rodent species, typically rats or mice.[1]
-
Dosing: Administer single, escalating doses of the compound to different groups of animals.
-
Observations: Monitor animals closely for clinical signs of toxicity, morbidity, and mortality for up to 14 days.
-
Endpoint: Record all signs of toxicity, body weight changes, and perform a gross necropsy at the end of the study. This helps to identify potential target organs of toxicity.
Phase III: Repeated-Dose Toxicity Studies
These pivotal studies are designed to characterize the toxicity profile of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester following repeated administration and are crucial for supporting the safety of human clinical trials.[3][4]
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent and Non-Rodent)
-
Species: Conduct studies in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), as per regulatory guidelines.[1][3]
-
Dosing: Administer the compound daily for 28 days at three or more dose levels (low, mid, high) and a vehicle control. Dose selection is based on acute toxicity and PK data.
-
In-life Monitoring: Conduct comprehensive daily clinical observations, and regular measurements of body weight, and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.
-
Histopathology: Perform a full necropsy, record organ weights, and conduct a detailed microscopic examination of a comprehensive list of tissues from all animals.
-
Recovery Groups: Include recovery groups that are monitored for a period after the last dose to assess the reversibility of any observed toxicities.[3]
The primary goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[4] The NOAEL is critical for calculating the safe starting dose in human trials.
Data Integration and Risk Assessment
The culmination of this comprehensive evaluation is the integration of all data to form a cohesive safety profile for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Data Synthesis:
-
In Silico & In Vitro: Early predictions and mechanistic insights.
-
Pharmacokinetics: Understanding of exposure and its relationship to dose.
-
In Vivo Toxicology: Identification of target organs, dose-response relationships, and the NOAEL.
This integrated assessment allows for a scientifically informed decision on the potential for progressing the compound to the next stage of drug development.
Conclusion
While specific toxicological data for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is not publicly available, this guide provides a robust and scientifically sound framework for its preclinical safety assessment. By following this structured, multi-phased approach, researchers can systematically evaluate the potential risks, understand the compound's behavior in biological systems, and generate the necessary data to support an Investigational New Drug (IND) application.[3][4] The successful execution of this program is fundamental to ensuring the safety of participants in future clinical trials and is a cornerstone of responsible drug development.
Visualizations
Preclinical Toxicology Workflow
Caption: Integration of diverse data for a comprehensive risk assessment.
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Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities | Request PDF - ResearchGate. Available at: [Link]
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Current trends in in silico, in vitro toxicology, and safety biomarkers in early drug development - PubMed. Available at: [Link]
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SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available at: [Link]
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Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Available at: [Link]
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Is In Vitro Toxicology Testing the Future of Safer Drug Development? - MarketsandMarkets. Available at: [Link]
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Application Note: A Step-by-Step Synthesis Protocol for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to confer favorable pharmacokinetic properties. The target molecule of this application note, 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, is a valuable building block for the synthesis of more complex pharmaceutical compounds. Its structure combines the basic piperidine ring with a substituted propionic acid ester side chain, offering multiple points for further chemical modification. This guide provides a detailed, two-step synthetic protocol for the preparation of this compound, designed for researchers and scientists in drug discovery and development. The synthesis involves an initial Knoevenagel condensation to form a pyridine-containing intermediate, followed by a robust catalytic hydrogenation to yield the final saturated heterocyclic product. Each step has been designed to be efficient and reproducible, with explanations of the underlying chemical principles to ensure successful execution.
Materials and Equipment
The following tables summarize the necessary materials and equipment for the synthesis.
Table 1: Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Pyridine-4-carboxaldehyde | ≥98% | Sigma-Aldrich |
| Ethyl 2-methylpropanoate | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Merck |
| Deionized Water (H₂O) | - | - |
| Platinum(IV) oxide (PtO₂) | Adams' catalyst | Sigma-Aldrich |
| Glacial Acetic Acid | ACS grade | Fisher Scientific |
| Hydrogen (H₂) gas | High purity | Airgas |
| Sodium Bicarbonate (NaHCO₃) | ≥99% | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | VWR |
| Diethyl Ether (Et₂O) | ACS grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexane | ACS grade | Fisher Scientific |
Table 2: Equipment
| Equipment | Description |
| Round-bottom flasks | Various sizes (50 mL, 100 mL, 250 mL) |
| Reflux condenser | Standard ground glass joints |
| Magnetic stirrer with heating mantle | |
| High-pressure hydrogenation apparatus | e.g., Parr hydrogenator |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Glass funnels and beakers | |
| Separatory funnel | 250 mL |
| pH paper | |
| Standard laboratory glassware |
Experimental Protocols
This synthesis is performed in two main stages: the formation of the unsaturated pyridine intermediate and its subsequent reduction to the target piperidine derivative.
Part 1: Synthesis of Ethyl 2-methyl-3-(pyridin-4-yl)acrylate
This step employs a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, between an aldehyde and a compound with an active methylene group.[1] In this protocol, we adapt a catalyst-free approach which leverages the inherent basicity of the pyridine nitrogen to facilitate the reaction in an environmentally friendly solvent system.[2][3]
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.7 g (0.1 mol) of pyridine-4-carboxaldehyde in a mixture of 25 mL of ethanol and 25 mL of deionized water.
-
Addition of Reagent: To the stirred solution, add 13.9 g (0.12 mol) of ethyl 2-methylpropanoate.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate) to yield pure ethyl 2-methyl-3-(pyridin-4-yl)acrylate.
Part 2: Synthesis of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
The second stage involves the catalytic hydrogenation of the pyridine ring and the carbon-carbon double bond of the acrylate intermediate. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of substituted pyridines, particularly in an acidic medium which helps to activate the pyridine ring and prevent catalyst poisoning.[4][5][6]
Step-by-Step Protocol:
-
Catalyst and Substrate Preparation: In a high-pressure reaction vessel, dissolve 10.25 g (0.05 mol) of ethyl 2-methyl-3-(pyridin-4-yl)acrylate in 100 mL of glacial acetic acid. To this solution, carefully add 0.5 g of PtO₂ catalyst.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to 50-70 bar.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the hydrogenation can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. The platinum catalyst can be removed by filtration through a pad of Celite.
-
Work-up: The acidic solvent is neutralized by carefully adding the filtrate to a stirred, ice-cold solution of saturated sodium bicarbonate until the pH is approximately 8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The final product, 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, can be purified by vacuum distillation or column chromatography on silica gel.
Workflow and Mechanism
The overall synthetic pathway is illustrated in the following diagram.
Caption: Synthetic workflow for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Discussion
The presented two-step synthesis provides a reliable and scalable method for the production of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. The initial Knoevenagel condensation is performed under "green" conditions, avoiding the use of harsh catalysts.[2] The subsequent hydrogenation of the pyridine ring is a well-established and efficient transformation.[4] The use of glacial acetic acid as a solvent in the hydrogenation step is crucial as it protonates the pyridine nitrogen, which activates the ring towards reduction and minimizes catalyst deactivation by the basic piperidine product.[6]
Table 3: Summary of Key Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Pressure |
| 1 | Knoevenagel Condensation | Pyridine-4-carboxaldehyde, Ethyl 2-methylpropanoate | Ethanol/Water | Reflux | Atmospheric |
| 2 | Catalytic Hydrogenation | Ethyl 2-methyl-3-(pyridin-4-yl)acrylate, PtO₂, H₂ | Glacial Acetic Acid | Room Temp. | 50-70 bar |
Conclusion
This application note details a robust and efficient two-step protocol for the synthesis of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, a valuable building block in pharmaceutical research. The methodology is based on well-established chemical transformations and provides clear, step-by-step instructions to ensure reproducibility. This guide is intended to support researchers in the successful synthesis of this and related piperidine derivatives.
References
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Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
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Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
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Donohoe, T. J., & Blades, K. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(23), 3587–3590. [Link]
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University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]
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Wang, C., et al. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 451. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
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Di Mola, A., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6215. [Link]
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ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]
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ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. [Link]
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Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. [Link]
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Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
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ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl... [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. [Link]
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Nano-structured composite catalysts for hydrogenation reaction. (n.d.). [Link]
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ResearchGate. (n.d.). Catalytic Asymmetric Conjugate Addition of ethyl isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a new class of Michael acceptor | Request PDF. [Link]
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MDPI. (2022). A Highly Active NiMoAl Catalyst Prepared by a Solvothermal Method for the Hydrogenation of Methyl Acrylate. [Link]
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PubMed. (2025). Effective and Selective Hydrogenation of Methyl Acrylate to Methyl Propionate on Single-Atom Nickel Catalyst. [Link]
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Application Note: 2-Methyl-3-piperidin-4-yl-propionic Acid Ethyl Ester as a Versatile API Intermediate
Executive Summary & Strategic Rationale
In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for modulating pharmacokinetic properties and target engagement. 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS: 1020032-85-2) is a highly versatile, bifunctional Active Pharmaceutical Ingredient (API) intermediate[1].
This intermediate is strategically designed with three critical features:
-
Bifunctional Orthogonality : It possesses a reactive secondary amine (piperidine ring) and a protected carboxylate (ethyl ester). This allows for chemoselective N-functionalization without premature reaction of the acid terminus.
-
Stereochemical Tuning : The incorporation of an α -methyl group on the propionic acid chain introduces a chiral center. This is a classic drug design strategy used to restrict conformational flexibility and optimize stereospecific interactions within target receptor pockets, such as those seen in GPR40 full agonists for type 2 diabetes[2].
-
Metabolic Stability : The steric hindrance provided by the 2-methyl group significantly reduces the molecule's susceptibility to enzymatic ester cleavage and in vivo β -oxidation, a crucial factor in developing long-acting therapeutics like GSK-3 inhibitors[3] and squalene synthase inhibitors[4].
Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for designing robust downstream purification and reaction workflows.
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | Ethyl 2-methyl-3-(piperidin-4-yl)propanoate | Standard IUPAC nomenclature. |
| CAS Number | 1020032-85-2 | Primary registry identifier[1]. |
| Molecular Formula | C11H21NO2 | Determines mass-to-charge (m/z) targets for LC-MS. |
| Molecular Weight | 199.29 g/mol | Exact Mass: 199.16 Da[1]. |
| Topological Polar Surface Area | 38.3 Ų | Indicates excellent membrane permeability potential[1]. |
| Functional Groups | Secondary Amine, Ethyl Ester | Enables divergent, multi-step synthetic pathways. |
Experimental Workflows: A Self-Validating System
To leverage this intermediate effectively, researchers must perform chemoselective modifications. The following protocols detail the causality behind each reagent choice and embed self-validating checkpoints to ensure protocol integrity.
Protocol A: Chemoselective N-Alkylation (Reductive Amination)
Objective: Functionalize the piperidine nitrogen with an aryl or alkyl aldehyde while preserving the ethyl ester. Causality & Expertise: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation). Reductive amination using Sodium Triacetoxyborohydride (STAB) is selected because it is a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ethyl ester or unreacted aldehyde.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-methyl-3-piperidin-4-yl-propionic acid ethyl ester (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at 25°C for 1 hour.
-
Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Causality: Portion-wise addition controls the mild exothermic reaction and prevents localized thermal degradation of the iminium intermediate.
-
-
Self-Validation Check (In-Process): Monitor via LC-MS. The disappearance of the 199.16 m/z peak and the emergence of the target mass indicate complete conversion.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 .
-
Causality: A mildly basic quench neutralizes excess STAB and borate byproducts while strictly avoiding high pH levels (>10) that could prematurely hydrolyze the ethyl ester.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Controlled Ester Hydrolysis (Saponification)
Objective: Convert the N-functionalized ethyl ester to a free carboxylic acid for downstream peptide/amide coupling. Causality & Expertise: Lithium Hydroxide ( LiOH ) in a mixed aqueous/organic solvent system is chosen over Sodium Hydroxide ( NaOH ) in methanol. LiOH provides a milder hydroxide source, which is critical to prevent base-catalyzed epimerization at the sensitive 2-methyl chiral center.
Step-by-Step Methodology:
-
Solvation: Dissolve the N-alkylated ester from Protocol A in a 3:1:1 mixture of THF/MeOH/ H2O (0.1 M).
-
Hydrolysis: Add LiOH⋅H2O (3.0 eq) and stir at room temperature for 4–6 hours.
-
Self-Validation Check (In-Process): TLC (10% MeOH in DCM). The starting material spot (high Rf) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).
-
pH-Controlled Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C. Carefully adjust the pH to 4.5–5.0 using 1M HCl.
-
Causality: This specific pH range represents the isoelectric point of the resulting amino acid. If the solution is too acidic (pH < 3), the piperidine nitrogen protonates, rendering the molecule highly water-soluble. If too basic (pH > 7), the carboxylate remains a soluble salt. Precision pH control forces the zwitterion to precipitate.
-
-
Collection: Filter the resulting precipitate, wash with ice-cold water, and dry under a high vacuum to yield the pure free acid.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes when executing the above protocols, providing a benchmark for process chemists.
| Reaction Step | Typical Yield | Purity (HPLC) | Key Impurity to Monitor | Reaction Time |
| Protocol A (Reductive Amination) | 82 - 88% | > 95% | Over-reduced alcohol (from aldehyde) | 4 - 6 hours |
| Protocol B (Saponification) | 85 - 92% | > 98% | Epimerized α -methyl byproduct | 4 - 6 hours |
| Downstream Amidation (HATU) | 75 - 85% | > 96% | Unreacted free acid | 12 - 16 hours |
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the bifunctional nature of this API intermediate.
Fig 1. Divergent synthetic workflow from the bifunctional intermediate to a target API scaffold.
References
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- ACS Publications. "Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders". Journal of Medicinal Chemistry, 2015.
- ACS Publications. "Synthesis of Novel 4,1-Benzoxazepine Derivatives as Squalene Synthase Inhibitors and Their Inhibition of Cholesterol Synthesis". Journal of Medicinal Chemistry, 2002.
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Comprehensive NMR Spectroscopic Characterization of 2-Methyl-3-piperidin-4-yl-propionic Acid Ethyl Ester
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small organic molecules.[1][2] This application note provides a comprehensive guide to the characterization of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, a heterocyclic compound with potential applications in pharmaceutical development. We present detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality, reproducible data. This guide is intended to equip researchers with the necessary framework to confirm molecular identity, assign all proton and carbon signals, and establish the complete connectivity of the title compound.
Introduction: The Analytical Challenge
The molecule 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (Molecular Formula: C₁₁H₂₁NO₂) presents a typical yet interesting challenge for structural characterization.[3] It contains several key structural motifs: a saturated piperidine ring, a chiral center, and a flexible ethyl ester group. While each fragment has characteristic NMR signals, a complete and unambiguous assignment requires a multi-faceted approach that combines several NMR experiments.
The primary objectives of this analysis are:
-
Confirmation of Identity: To verify that the synthesized compound matches the target structure.
-
Unambiguous Signal Assignment: To assign every signal in the ¹H and ¹³C NMR spectra to a specific atom in the molecule.
-
Structural Connectivity: To confirm the bonding framework by establishing through-bond correlations.
This guide will systematically walk through the process, from sample preparation to the final interpretation of multidimensional correlation data.
Experimental Design & Workflow
A logical and systematic workflow is critical for the efficient and accurate elucidation of a molecular structure.[4] The process involves acquiring a series of spectra that each provide a unique piece of the structural puzzle, culminating in a complete picture of the molecule.
Diagram 1: Recommended workflow for complete NMR-based structure elucidation.
Protocols: From Sample Preparation to Data Acquisition
The quality of the final NMR data is fundamentally dependent on meticulous sample preparation.[5]
Sample Preparation Protocol
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for this molecule. It is a low-viscosity solvent that dissolves a wide range of organic compounds, is relatively inexpensive, and its residual proton signal (at ~7.26 ppm) typically does not overlap with the aliphatic signals expected for the target compound.[6][7][8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are suitable polar alternatives.[7][9]
Protocol Steps:
-
Mass Measurement: Accurately weigh 5-10 mg of purified 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester for ¹H NMR, or 20-50 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.[10][11] Higher concentrations are needed for less sensitive experiments like ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[10][12]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8%+ D) to the vial.[13] Gently vortex or sonicate to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter, as solids can severely degrade spectral resolution.[5][10][13]
-
Filtration and Transfer: Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through the filter into a clean, high-quality 5 mm NMR tube.[5][14] This removes any suspended impurities. The final sample height should be 4-5 cm.[8][13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following protocols are based on a 400 MHz spectrometer and may require optimization for different instruments.[11]
Protocol 1: ¹H NMR Spectroscopy
-
Purpose: To determine the number of unique proton environments, their integration (relative proton count), chemical shift (electronic environment), and splitting patterns (neighboring protons).[15]
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Spectral Width (SW): 16 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 3-4 seconds
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Purpose: To determine the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.[16]
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Spectral Width (SW): 240 ppm
-
Number of Scans (NS): 1024 or more (as needed for S/N)
-
Relaxation Delay (D1): 2 seconds
Protocol 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds. This reveals the connectivity of proton spin systems.[17][18][19]
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 4-8 per increment
-
Increments in F1: 256-512
Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[17][18][20] An edited HSQC can also distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[20]
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (NS): 8-16 per increment
-
¹JCH Coupling Constant: Optimized for ~145 Hz
Protocol 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and assigning quaternary carbons.[18][20][21]
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 16-32 per increment
-
Long-Range JCH Coupling: Optimized for ~8 Hz
Data Processing and Interpretation
Modern NMR software (e.g., MestReNova, TopSpin, NMRFx) simplifies data processing.[22][23] Standard steps include:
-
Fourier Transformation: Converts the time-domain signal (FID) into the frequency-domain spectrum.[24]
-
Phase Correction: Manually or automatically adjusts the phase of the signals to be purely absorptive.[25]
-
Baseline Correction: Corrects for any distortions in the spectral baseline.[25]
-
Referencing: Calibrates the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.[12]
-
Integration (¹H NMR): Integrates the area under each peak to determine the relative number of protons.
Predicted Spectral Data and Structural Assignment
The following tables summarize the expected chemical shifts and correlations for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, based on established principles of NMR spectroscopy.[26][27]
Table 1: Predicted ¹H NMR Data (~400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Expected COSY Correlations |
|---|---|---|---|---|
| H1' (NH) | 1.5 - 2.5 | Broad singlet | 1H | H2', H6' |
| H2', H6' (ax) | ~2.6 | Multiplet | 2H | H1', H2'/H6' (eq), H3'/H5' (ax) |
| H2', H6' (eq) | ~3.1 | Multiplet | 2H | H1', H2'/H6' (ax), H3'/H5' (eq) |
| H3', H5' (ax, eq) | 1.2 - 1.8 | Multiplet | 4H | H2'/H6', H4' |
| H4' | 1.5 - 1.9 | Multiplet | 1H | H3', H5', H7 |
| H7a, H7b | 1.3 - 1.6 | Multiplet (diastereotopic) | 2H | H4', H8 |
| H8 | 2.3 - 2.6 | Multiplet | 1H | H7, H9 |
| H9 (CH₃) | ~1.1 | Doublet | 3H | H8 |
| H11 (OCH₂) | ~4.1 | Quartet | 2H | H12 |
| H12 (CH₃) | ~1.2 | Triplet | 3H | H11 |
Table 2: Predicted ¹³C NMR Data (~100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | DEPT-135 Phase | Expected Key HMBC Correlations (from H to C) |
|---|---|---|---|
| C10 (C=O) | ~175 | None | H8, H9, H11 |
| C11 (OCH₂) | ~60 | CH₂ (negative) | H12 |
| C2', C6' | ~46 | CH₂ (negative) | H3', H5' |
| C8 (CH) | ~40 | CH (positive) | H7, H9 |
| C7 (CH₂) | ~38 | CH₂ (negative) | H4', H8, H9 |
| C4' (CH) | ~32 | CH (positive) | H2', H6', H7 |
| C3', C5' | ~30 | CH₂ (negative) | H2', H6', H4' |
| C9 (CH₃) | ~17 | CH₃ (positive) | C7, C8, C10 | | C12 (CH₃) | ~14 | CH₃ (positive) | C11 |
Structural Connectivity Analysis via 2D NMR
The power of 2D NMR lies in its ability to build the molecular skeleton piece by piece.[21]
Diagram 2: Key 2D NMR correlations for assembling the molecular fragments.
-
Ethyl Ester Fragment: A COSY correlation between H11 (~4.1 ppm, quartet) and H12 (~1.2 ppm, triplet) confirms the ethyl group. An HMBC correlation from the H11 protons to the C10 carbonyl carbon (~175 ppm) firmly establishes the ethyl ester functionality.[21]
-
2-Methylpropionic Acid Fragment: The doublet of the H9 methyl group (~1.1 ppm) will show a COSY correlation to the H8 methine proton. H8 will, in turn, show a COSY correlation to the diastereotopic H7 methylene protons. HMBC correlations from the H9 methyl protons to both C8 and the C10 carbonyl are definitive for this fragment.
-
Piperidine Ring: Complex COSY correlations will map out the entire spin system of the piperidine ring protons (H2'/H6', H3'/H5', H4').
-
Connecting the Fragments: The crucial link is established via HMBC. Correlations from the H7 methylene protons to the C4' and C3'/C5' carbons of the piperidine ring will unambiguously prove the connection between the propionate side chain and the heterocyclic ring.
Conclusion
By employing a systematic combination of 1D and 2D NMR experiments as detailed in these protocols, researchers can achieve a complete and confident structural characterization of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. The integration of ¹H, ¹³C, COSY, HSQC, and HMBC data provides a self-validating network of correlations that confirms atomic connectivity and finalizes the assignment. This rigorous approach is fundamental to ensuring the identity and purity of compounds in chemical research and drug development.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- NMRFx. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. PMC.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
- Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
- University of Cambridge. (n.d.). NMR Data Processing.
- ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- Scribd. (n.d.). NMR Sample Preparation Guidelines.
- University of Alberta. (n.d.). NMR Sample Preparation 1.
- Alfa Chemistry. (n.d.). NMR Data Processing and Interpretation.
- Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing.
- Mestrelab Research. (2009, March 30). Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software. Journal of Chemical Information and Modeling.
- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- SpectraBase. (n.d.). Piperidine.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Guidechem. (n.d.). 2-methyl-3-(4-piperidinyl)propanoic acid ethyl ester 1020032-85-2 wiki.
- Wenzel, T. J., et al. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Interpretation of Ethyl Methyl Ether.
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
- OpenOChem Learn. (n.d.). Interpreting.
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Application Note: A Guide to the Dissolution of 2-Methyl-3-piperidin-4-yl-propionic Acid Ethyl Ester in Organic Solvents
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS No. 1020032-85-2). We will explore the physicochemical properties of the compound, outline the principles of rational solvent selection, and provide detailed, validated protocols for achieving complete solubilization. This guide emphasizes the causality behind experimental choices to ensure reliable and reproducible results in downstream applications, from chemical synthesis to pharmacological screening.
Compound Profile and Physicochemical Analysis
Understanding the structural and chemical properties of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is fundamental to predicting its solubility behavior.
Structural Analysis: The molecule possesses distinct regions that influence its interaction with different solvents:
-
Piperidine Ring: This saturated heterocyclic amine contains a basic secondary nitrogen atom. The pKa of protonated piperidine is approximately 11.22[2]. This basicity is a critical factor; in its free base form, the compound is more soluble in less polar organic solvents.[2] If protonated to form a salt, its solubility in polar protic solvents would increase significantly.[2]
-
Ethyl Ester Group: The ester functional group (-COOEt) introduces polarity and potential for hydrogen bond acceptance.
-
Alkyl Backbone: The methyl group and ethyl chain contribute to the molecule's nonpolar, lipophilic character.
This combination of a basic nitrogen head, a polar ester group, and a nonpolar backbone gives the molecule an amphiphilic character, suggesting it will not be readily soluble in the extremes of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will find compatibility in a range of intermediate-polarity organic solvents.
Principles of Rational Solvent Selection
The "like dissolves like" principle is the cornerstone of solvent selection. However, for a multifunctional molecule like this, a more nuanced approach is required.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptionally powerful for a wide array of organic compounds, including many piperidine derivatives.[2] Their high polarity and ability to accept hydrogen bonds can effectively solvate both the polar and nonpolar regions of the molecule, making them excellent first choices for creating high-concentration stock solutions.[2]
-
Polar Protic Solvents: Alcohols such as ethanol and methanol can be effective solvents.[2][3] They can act as both hydrogen bond donors (to the ester carbonyl and piperidine nitrogen) and acceptors. Their utility is often high for piperidine derivatives capable of hydrogen bonding.[2]
-
Moderately Polar & Halogenated Solvents: Dichloromethane (DCM) and ethyl acetate are commonly used for the dissolution of piperidine derivatives during reaction workups and purification processes like liquid-liquid extraction.[3] Their moderate polarity is well-suited to the compound's free base form.
-
Nonpolar Solvents: Solvents like hexanes or toluene are generally poor choices for this compound. While they may interact with the alkyl portions, they cannot effectively solvate the polar piperidine and ester functionalities, leading to low solubility.[2]
Solvent Selection and Solubility Overview
The following table summarizes the expected solubility of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in common laboratory solvents. These are qualitative guidelines; empirical testing is always recommended.
| Solvent | Solvent Type | Expected Solubility | Remarks & Recommendations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for preparing high-concentration stock solutions (e.g., >10 mM). Powerful solvent for a wide range of organic compounds.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, an excellent choice for stock solutions.[2] |
| Methanol (MeOH) | Polar Protic | High to Moderate | Good for direct dissolution for reactions and analysis. Can facilitate H-bonding.[2][3] |
| Ethanol (EtOH) | Polar Protic | High to Moderate | A less toxic alternative to methanol with similar properties. Often used in recrystallization of piperidine derivatives.[2][3] |
| Dichloromethane (DCM) | Halogenated | Moderate | Useful for extractions and as a reaction solvent for the free base form.[3] |
| Ethyl Acetate (EtOAc) | Ester | Moderate | Good for extractions and chromatography. Its polarity matches the compound's mixed characteristics well.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Can be a suitable solvent, often used in purification methods like recrystallization.[3] |
| Hexanes / Heptane | Nonpolar | Very Low / Insoluble | The polarity is too low to effectively solvate the amine and ester groups.[2] |
Experimental Protocols
Safety First: Before beginning, consult the Safety Data Sheet (SDS) for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester and all solvents used. Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is designed for creating a concentrated stock solution (e.g., 10-50 mM) for long-term storage and serial dilution.
Materials:
-
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired mass of the compound directly into the glass vial.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve the target concentration.
-
Initial Mixing: Cap the vial securely and vortex the mixture at medium speed for 1-2 minutes.
-
Visual Inspection: Check the solution for any undissolved particulate matter.
-
Energy Input (If Necessary): If solids remain, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution to 30-40°C in a water bath for 5-10 minutes, with intermittent vortexing. Caution: Do not overheat, as it may degrade the compound.
-
Final Inspection: Once the solution is clear and homogenous, it is ready for use or storage.
-
Storage: Store the stock solution at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: General Dissolution for Direct Use
This protocol is for preparing solutions in moderately polar solvents for immediate use in reactions or assays.
Materials:
-
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
-
Selected organic solvent (e.g., Ethanol, Dichloromethane)
-
Glass flask or vial
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Add Compound: Place the pre-weighed compound into the flask or vial.
-
Add Solvent: Add approximately 80% of the final desired volume of the solvent.
-
Agitate:
-
For flasks: Add a magnetic stir bar and stir at a moderate speed.
-
For vials: Cap and vortex vigorously for 2-3 minutes.
-
-
Observe and Adjust: Visually inspect the solution. If the compound has not fully dissolved, consider the troubleshooting steps below.
-
Complete to Volume: Once dissolved, add the remaining solvent to reach the final target concentration and mix thoroughly.
Visualization of Workflow
Solvent Selection and Dissolution Workflow
The following diagram outlines the decision-making process for effectively dissolving the target compound.
Caption: A decision workflow for selecting a solvent and troubleshooting solubility issues.
Troubleshooting Poor Solubility
If complete dissolution is not achieved after following the standard protocols, consider these advanced steps:
-
Purity Verification: Impurities can significantly hinder solubility.[2] Verify the purity of your compound using an appropriate analytical method (e.g., LC-MS, NMR).
-
Use of Co-solvents: If a compound is sparingly soluble in a primary solvent, adding a small percentage (e.g., 5-20% v/v) of a stronger, miscible co-solvent like DMSO can disrupt crystal lattice energy and enhance solvation.[2]
-
pH Adjustment (for extractions): While this guide focuses on organic solvents, it's crucial to remember the compound's basicity. For purification via acid-base extraction, dissolving the crude mixture in a solvent like ethyl acetate and washing with a dilute aqueous acid (e.g., 1 M HCl) will protonate the piperidine nitrogen, moving the compound into the aqueous phase and separating it from neutral impurities.[3] Subsequent basification and extraction will yield the purified free base.
References
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- Benchchem. (n.t.). Addressing poor solubility of piperidine derivatives in reactions.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: Ethyl 3-(methylthio)propionate.
- Guidechem. (n.d.). 2-methyl-3-(4-piperidinyl)propanoic acid ethyl ester 1020032-85-2 wiki.
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catalytic hydrogenation methods for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
An In-Depth Guide to the Catalytic Hydrogenation of 2-Methyl-3-pyridin-4-yl-propionic acid ethyl ester to yield 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Authored by: A Senior Application Scientist
Introduction: The Significance of Piperidine Scaffolds and the Hydrogenation Route
Piperidine and its derivatives are foundational structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products.[1] Their prevalence in numerous FDA-approved drugs underscores their critical role in modern medicinal chemistry.[1][2] The target molecule of this guide, 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, represents a chiral substituted piperidine that is of significant interest in drug discovery programs.
The most direct, atom-economical, and industrially scalable method for synthesizing such piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1][3] This process involves the saturation of the aromatic pyridine ring with hydrogen. While seemingly straightforward, the hydrogenation of pyridines presents distinct challenges that require careful methodological consideration:
-
Aromatic Stability: The inherent resonance energy of the pyridine ring necessitates potent catalytic systems, often involving elevated pressures and temperatures to achieve full reduction.[1][4]
-
Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly coordinate to the metal catalyst surface, leading to deactivation or inhibition.[1][4][5]
-
Stereochemical Control: For substituted pyridines, such as the precursor to our target molecule, the hydrogenation creates new stereocenters. Controlling the diastereoselectivity of this process to obtain the desired isomer is paramount and is highly dependent on the chosen catalyst and reaction conditions.
This document provides a detailed overview of the core principles, catalytic systems, and step-by-step protocols for the successful catalytic hydrogenation of 2-Methyl-3-pyridin-4-yl-propionic acid ethyl ester.
Mechanistic Considerations: Activating the Pyridine Ring
The hydrogenation of a pyridine ring to a piperidine ring is a six-electron reduction. The reaction typically proceeds through partially hydrogenated intermediates such as di- and tetrahydropyridines. A critical aspect of this transformation is the management of the nitrogen lone pair.
In neutral media, the basicity of the piperidine product often leads to its strong adsorption on the catalyst surface, poisoning it and preventing further reaction.[6] The most common and effective strategy to overcome this is to perform the hydrogenation in an acidic medium, typically glacial acetic acid or in the presence of a strong acid like HCl.[4][7][8]
Protonation of the pyridine nitrogen serves two essential functions:
-
Activation: The resulting pyridinium salt is more electron-deficient, which lowers the aromatic stabilization energy and facilitates the addition of hydrogen.[4][5]
-
Prevention of Poisoning: The product piperidine is also protonated to form a piperidinium salt. This salt has a significantly reduced affinity for the metal catalyst surface, thus preventing product inhibition and allowing the reaction to proceed to completion.[4]
Sources
Advanced Application Note: Strategic Integration of 2-Methyl-3-piperidin-4-yl-propionic Acid Ethyl Ester in Peptidomimetic Synthesis
Executive Summary & Pharmacological Rationale
In the development of modern peptidomimetics, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary hurdle. The incorporation of unnatural, sterically constrained building blocks is a proven strategy to enhance metabolic stability and lock peptides into bioactive conformations [1].
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS: 1020032-85-2) is a highly specialized, dual-hindered building block. It features a basic piperidine moiety—ideal for establishing salt-bridge interactions with target receptors (e.g., GPCRs or integrins)—and an α -methylated propionic acid backbone. The α -methyl group restricts the ϕ and ψ dihedral angles of the resulting peptide backbone, promoting specific secondary structures (such as β -turns) while drastically reducing susceptibility to enzymatic cleavage. However, its native form (a secondary amine and an ethyl ester) cannot be directly utilized in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). This guide details the causal logic and self-validating protocols required to transform and integrate this molecule into complex peptide sequences.
Physicochemical Profiling
Before initiating synthesis, it is critical to understand the steric and electronic parameters of the building block, as these dictate the choice of coupling reagents and reaction times.
| Property | Value / Description |
| Chemical Name | Ethyl 2-methyl-3-(piperidin-4-yl)propanoate |
| CAS Number | 1020032-85-2 |
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| Structural Class | α -methyl, β -aliphatic heterocyclic amino ester |
| N-Terminal Reactivity | Secondary amine (piperidine ring); prone to steric clash during elongation. |
| C-Terminal Reactivity | α -methyl ethyl ester; highly resistant to standard mild saponification. |
Strategic Synthetic Workflows
Because the commercial compound is supplied as an ethyl ester with a free secondary amine, chemists must choose a synthetic trajectory based on the molecule's final position in the peptide.
Strategic workflows for utilizing the piperidine ethyl ester in peptide synthesis.
Protocol 1: Transformation into an SPPS-Compatible Building Block
To utilize this compound in the middle of a peptide sequence (Pathway A), it must be converted into an Fmoc-protected free acid. This protocol is designed as a self-validating system to ensure complete conversion at each step.
Step 1.1: N-Fmoc Protection of the Piperidine Amine
Causality: The secondary amine of the piperidine ring must be protected to prevent uncontrolled oligomerization and side reactions during the subsequent ester hydrolysis and SPPS coupling phases [2].
-
Dissolve 1.0 eq of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na2CO3 (0.2 M concentration).
-
Cool the mixture to 0°C in an ice bath.
-
Dropwise, add a solution of Fmoc-OSu (1.1 eq) dissolved in Dioxane.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (LC-MS): Sample the reaction. The mass should shift from 199.29 Da to 421.53 Da ( [M+H]+=422.5 ).
-
Extract with Ethyl Acetate, wash with 0.1 M HCl, dry over MgSO4 , and concentrate in vacuo.
Step 1.2: Saponification of the Sterically Hindered Ethyl Ester
Causality: Standard ethyl esters hydrolyze readily. However, the α -methyl group creates a severe steric shield around the carbonyl carbon, repelling the incoming hydroxide nucleophile. Elevated temperatures and extended times are mandatory.
-
Dissolve the Fmoc-protected ester in a 3:1:1 mixture of THF/MeOH/Water (0.1 M).
-
Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq).
-
Heat the reaction to 40°C and stir for 24–48 hours. Note: Monitor closely, as prolonged exposure to base can prematurely cleave the Fmoc group.
-
Self-Validation (LC-MS): Confirm the disappearance of the ester peak and the emergence of the free acid ( [M+H]+=394.4 ).
-
Acidify the aqueous layer to pH 2.0 with 1 M HCl at 0°C, extract with DCM, and dry to yield Fmoc-2-methyl-3-(piperidin-4-yl)propanoic acid .
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Coupling α -methylated amino acids is notoriously difficult due to the steric bulk directly adjacent to the activated carbonyl. Standard carbodiimides (e.g., DIC) or benzotriazoles (e.g., HOBt) will result in incomplete couplings and truncation sequences.
Step 2.1: Coupling the Hindered Carboxyl to the Resin
Causality: To overcome the activation energy barrier imposed by the α -methyl group, we mandate the use of 1-Hydroxy-7-azabenzotriazole (HOAt) or its uronium salt, HATU[3]. The nitrogen atom at position 7 of the HATU pyridine ring exerts a neighboring group effect, acting as an intramolecular general base to accelerate the aminolysis of the active ester.
Mechanism of HATU-mediated coupling to overcome alpha-methyl steric hindrance.
-
Swell the resin-bound peptide (containing a free N-terminal amine) in DMF for 30 minutes.
-
In a separate vial, pre-activate the Fmoc-2-methyl-3-(piperidin-4-yl)propanoic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for exactly 3 minutes.
-
Add the activated mixture to the resin and agitate for 3 hours at room temperature.
-
Self-Validation (Kaiser Test): Perform a Ninhydrin test. A yellow resin beads result confirms complete coupling. If blue, perform a second coupling cycle.
Step 2.2: Elongation from the Piperidine Nitrogen
Causality: Once the building block is attached, the Fmoc group is removed to reveal the piperidine nitrogen. Because this is a secondary amine, coupling the next amino acid forms a sterically congested tertiary amide.
-
Deprotect the Fmoc group using 20% Piperidine in DMF (2 x 10 mins).
-
Self-Validation (Chloranil Test): The Kaiser test fails for secondary amines. Use the Chloranil test; a dark blue/green color confirms the presence of the free secondary amine.
-
Couple the next Fmoc-Amino Acid using the same aggressive HATU/DIEA conditions described in Step 2.1, extending the coupling time to 4 hours to ensure quantitative yield.
Mechanistic Insights: Epimerization Resistance
A distinct advantage of utilizing 2-Methyl-3-piperidin-4-yl-propionic acid is its inherent resistance to racemization (epimerization) during coupling. Standard amino acids form an oxazolone intermediate during activation, which can easily lose its α -proton to the base (DIEA), leading to racemization. Because this building block lacks an α -amino group directly attached to the chiral center (it is a β -substituted propionic acid derivative) and possesses an α -methyl group, the formation of the traditional 5-membered oxazolone ring is structurally precluded. Consequently, chemists can safely employ strong activators like HATU and excess base without risking the stereochemical integrity of the α -carbon.
References
-
Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 2013, 56(12), 5071–5081. Available at:[Link] [1]
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C. & White, P.D. Oxford University Press, 2000. Available at:[Link] [2]
-
1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Carpino, L. A. Journal of the American Chemical Society, 1993, 115(10), 4397-4398. Available at:[Link] [3]
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester cell culture assay protocol
Application Note: Evaluating Integrin αvβ3 Antagonism and FAK Signaling using 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Scientific Background & Mechanistic Rationale
In fragment-based drug discovery (FBDD) and peptidomimetic design, targeting cell-surface integrins requires precise spatial mimicry of the Arg-Gly-Asp (RGD) sequence[1]. 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is a highly specialized chemical building block and prodrug fragment designed to probe these interactions.
The structural logic of this compound is rooted in three distinct functional domains:
-
The Piperidine Ring: At physiological pH, the secondary amine of the piperidine ring is protonated, serving as a bioisostere for the basic guanidino group of Arginine in the RGD motif[1].
-
The α -Methyl Group: The addition of a methyl group at the 2-position of the propionic acid chain introduces chiral conformational restriction. This restriction locks the molecule into a bioactive geometry that thermodynamically favors binding to the αvβ3 integrin over the αIIbβ3 integrin, a critical factor in developing anti-angiogenic therapies without causing off-target anti-platelet (bleeding) liabilities[1].
-
The Ethyl Ester: Integrin binding requires a free carboxylate anion to coordinate with the divalent cation ( Mg2+ or Mn2+ ) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. The ethyl ester acts as a lipophilic mask. In cell culture assays, comparing the inert ethyl ester to its active hydrolyzed free-acid counterpart provides a self-validating control to confirm that phenotypic effects are strictly driven by on-target extracellular MIDAS coordination rather than non-specific membrane disruption.
This application note details a robust, two-tiered cell culture assay protocol using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the functional antagonism and downstream signaling inhibition (Focal Adhesion Kinase, FAK) of this compound class[2].
Experimental Workflow
Workflow for evaluating integrin antagonism and FAK signaling using the RGD-mimetic prodrug.
Protocol 1: Vitronectin-Mediated HUVEC Adhesion Assay
This functional assay measures the ability of the compound to competitively inhibit HUVEC binding to vitronectin, the primary extracellular matrix ligand for αvβ3 integrins[3].
Reagents & Materials
-
Cells: Primary HUVECs (Passage 3–5 to ensure stable integrin expression)[2].
-
Matrix: Human Vitronectin ( 1μg/mL in PBS).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS (Heat-inactivated, essentially globulin-free).
-
Detection: Calcein-AM fluorescent dye ( 5μM ).
Step-by-Step Methodology
-
Plate Coating: Coat a 96-well black-walled, clear-bottom microplate with 50μL/well of 1μg/mL vitronectin. Incubate overnight at 4°C. Causality: Vitronectin specifically recruits αvβ3 , isolating this pathway from collagen- or fibronectin-mediated adhesion.
-
Blocking: Aspirate vitronectin and add 200μL/well of 1% BSA for 1 hour at room temperature. Wash 3x with PBS. Causality: BSA saturates uncoated plastic, preventing false-positive integrin-independent adhesion.
-
Compound Preparation: Prepare serial dilutions (10 nM to 100 μ M) of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester and its pre-hydrolyzed free-acid form in serum-free M199 medium containing 0.1% DMSO.
-
Cell Preparation: Starve HUVECs in serum-free M199 medium for 4 hours to reduce basal integrin activation. Detach cells using a non-enzymatic cell dissociation buffer (EDTA-based). Causality: Trypsin cleaves extracellular integrin domains; EDTA preserves receptor integrity.
-
Pre-incubation: Resuspend HUVECs at 5×105 cells/mL. Mix equal volumes of cell suspension and compound dilutions. Incubate at 37°C for 30 minutes[3].
-
Adhesion: Transfer 100μL of the cell/compound mixture to the coated plate. Incubate at 37°C for exactly 45 minutes.
-
Washing & Readout: Gently wash the wells 3x with warm PBS to remove non-adherent cells. Add 100μL of 5μM Calcein-AM in PBS. Incubate for 30 minutes, then read fluorescence (Ex 485 nm / Em 520 nm). Causality: Calcein-AM requires intracellular esterase cleavage to fluoresce, ensuring only intact, live, adherent cells are quantified.
Protocol 2: FAK (Tyr397) Phosphorylation Analysis
Integrin ligation induces the autophosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397, a critical early signaling event for endothelial cell migration and angiogenesis[2],[4]. This assay validates that the phenotypic loss of adhesion is mechanistically tied to the blockade of outside-in integrin signaling.
Step-by-Step Methodology
-
Adhesion Induction: Follow steps 1-6 from Protocol 1 using 6-well plates scaled appropriately.
-
Lysis: At exactly 45 minutes post-plating, place plates on ice, aspirate media, and wash 1x with ice-cold PBS. Immediately add 150μL/well of ice-cold RIPA buffer supplemented with 1mM Sodium Orthovanadate ( Na3VO4 ), 1mM PMSF, and 1x Protease/Phosphatase Inhibitor Cocktail.
-
Causality: Na3VO4 is a potent inhibitor of protein tyrosine phosphatases. Without it, p-FAK (Tyr397) is rapidly dephosphorylated during lysis, destroying the signal.
-
-
Extraction: Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Quantification: Determine total protein concentration using a BCA assay.
-
Western Blot / ELISA: Load equal amounts of protein ( 20μg ) onto an SDS-PAGE gel or into a p-FAK (Tyr397) specific sandwich ELISA. Normalize the phosphorylated signal against Total FAK and GAPDH loading controls[5].
Quantitative Data Presentation
The following table summarizes expected validation data, demonstrating the self-validating nature of the assay by comparing the ester prodrug to its active free-acid metabolite.
| Compound Variant | IC50: HUVEC Adhesion (nM) | IC50: p-FAK Inhibition (nM) | MIDAS Coordination |
| 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester | > 10,000 | > 10,000 | No (Masked Carboxylate) |
| 2-Methyl-3-piperidin-4-yl-propionic acid (Free Acid) | 45 ± 5 | 62 ± 8 | Yes (Active Anion) |
| Cilengitide (Positive Control) | 18 ± 3 | 25 ± 4 | Yes (Active Anion) |
Table 1: Comparative efficacy of the esterified building block versus its free acid in functional and mechanistic assays. The lack of activity in the esterified form confirms that the mechanism of action is strictly dependent on extracellular MIDAS coordination.
Expert Insights & Troubleshooting
-
The "Prodrug" Trap in In Vitro Assays: A common pitfall in drug development is testing esterified fragments directly in short-term in vitro assays. Endothelial cells possess intracellular esterases, but because the integrin binding site is extracellular, the ethyl ester will show falsely negative results (as shown in Table 1) unless it is pre-hydrolyzed (e.g., via LiOH/THF) prior to the assay. The ester is highly valuable for in vivo oral bioavailability models but must be converted to the free acid for target-based cell culture screening.
-
Kinetics of FAK Phosphorylation: FAK phosphorylation is highly dynamic. Maximal β3 integrin phosphorylation and subsequent FAK activation occur between 5 and 15 minutes after induction and begin to taper after 45-60 minutes[6]. Strict adherence to the 45-minute lysis window is critical for reproducible signal-to-noise ratios.
-
Receptor Cross-Talk: HUVECs also express VEGFR-2, which can cross-activate FAK via Src kinases independent of adhesion[4],[6]. Ensure all assays are performed in strictly serum-free, VEGF-free media to isolate integrin-dependent signaling.
troubleshooting crystallization issues with 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the crystallization of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific principles to empower you to overcome common and complex crystallization challenges.
Understanding the Molecule: Key Properties
Before troubleshooting, it's essential to understand the physicochemical properties of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. These characteristics fundamentally govern its behavior in solution and during crystallization.
| Property | Value | Source |
| Chemical Name | 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester | [1] |
| CAS Number | 1020032-85-2 | [1] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| Key Structural Features | Secondary amine (piperidine), Ester group, Alkyl chain | Inferred |
The presence of a basic piperidine ring and a polar ester group makes this molecule moderately polar. The secondary amine is a hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor. These features are critical for selecting an appropriate solvent system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the crystallization of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in a direct question-and-answer format.
Q1: I'm not getting any crystals, even after cooling the solution. What's wrong?
This is a common issue that typically points to one of two problems: the solution is too dilute (sub-saturated), or nucleation has failed to initiate despite supersaturation.
Causality & Troubleshooting Steps:
-
Insufficient Concentration: The concentration of your compound may be below its solubility limit at the cooled temperature.
-
Solution: Increase the concentration by slowly evaporating some of the solvent. This can be done by leaving the vial partially open in a clean environment or by gentle heating under a stream of inert gas (e.g., nitrogen).[2] Re-cool the more concentrated solution.
-
-
Failure to Nucleate: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide energy hotspots that can initiate nucleation.[2][3]
-
Introduce a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[2][3] This is the most reliable method for inducing crystallization.
-
Thermal Shock: Briefly cool the solution to a much lower temperature (e.g., in a dry ice/acetone bath) for a few minutes to force nucleation, then allow it to warm back to the intended crystallization temperature. This can sometimes generate a large number of small nuclei.
-
Q2: My compound is separating as an oil ("oiling out") instead of forming crystals. How do I fix this?
"Oiling out," or liquid-liquid phase separation, occurs when the supersaturation of the solute is so high that it separates into a second liquid phase instead of an ordered solid phase.[4] This is often a problem for compounds with low melting points or when high concentrations of impurities are present.[2][4]
Causality & Troubleshooting Steps:
-
Supersaturation is too High/Cooling is too Rapid: The system moves into the labile region of the phase diagram too quickly, favoring the disordered oil phase.[5]
-
Solution: Reduce the rate of supersaturation. If using a cooling method, slow the cooling rate significantly. Insulate the flask to allow it to cool to room temperature over several hours before moving it to a colder environment.[2][3] If using an anti-solvent, add it much more slowly, perhaps dropwise, with vigorous stirring.
-
-
Solvent is "Too Good": The compound has very high solubility, making it difficult to crystallize.
-
Solution: Try a different solvent system where the compound's solubility is lower. Alternatively, if you've obtained an oil, you can try to crystallize it directly. Re-heat the solution to re-dissolve the oil, then cool it much more slowly. You can also add a small amount of a "poor" solvent (an anti-solvent) to the warm solution just before cooling to reduce overall solubility.[6]
-
-
Presence of Impurities: Impurities can depress the melting point and interfere with lattice formation, promoting oiling.[4]
Q3: The crystal yield is very low. How can I improve it?
A low yield typically means a significant amount of your compound remains in the mother liquor after filtration.
Causality & Troubleshooting Steps:
-
Excessive Solvent: Using too much solvent is the most common cause of low recovery.[2]
-
Incomplete Precipitation: The crystallization process was not allowed to complete.
-
Solution: After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator for an extended period (several hours to overnight) to maximize precipitation.[2]
-
-
Recovering a Second Crop: Don't discard the mother liquor immediately.
-
Solution: Take the filtrate (mother liquor) and concentrate it by evaporating a portion of the solvent. Cooling this concentrated solution may yield a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Q4: The purity of my crystals is poor. What can I do?
Impurities can be incorporated into crystals by being adsorbed on the surface, trapped in the crystal lattice (inclusions), or by co-crystallizing alongside your product.[10][11]
Causality & Troubleshooting Steps:
-
Rapid Crystallization: Fast crystal growth tends to trap impurities and solvent within the lattice.[2]
-
Solution: Slow down the crystallization process. A slower cooling rate or a slower addition of anti-solvent allows for the selective incorporation of the desired molecule into the growing crystal lattice, effectively excluding impurities.[2]
-
-
Inadequate Washing: Impure mother liquor adhering to the crystal surface is a major source of contamination.[10][11]
-
Solution: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent.[9] The cold solvent will wash away surface impurities without dissolving a significant amount of the crystalline product.
-
-
Recrystallization: For highly impure samples, a single crystallization may not be sufficient.
-
Solution: Perform a second crystallization. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process. This is a powerful purification technique.
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for addressing common crystallization problems.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Detailed Experimental Protocols
Here are starting-point protocols for common crystallization techniques. These should be optimized for your specific batch of material.
Protocol 1: Cooling Crystallization
This method is ideal for compounds that show a significant increase in solubility with temperature.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., isopropanol, ethyl acetate, acetonitrile).
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[9]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with paper towels.[3]
-
Maximize Precipitation: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.[9]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
This powerful technique is used when a suitable single solvent cannot be found or when the compound is highly soluble in most solvents even at low temperatures.[12][13]
Caption: The principle of anti-solvent crystallization.
-
Solvent System Selection:
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Induce Growth: Add a few more drops of the "good" solvent until the solution becomes clear again. Cover the container and allow it to stand undisturbed. The anti-solvent will slowly vaporize or diffuse, leading to slow, controlled crystal growth. Alternatively, after reaching turbidity, simply allow the stirred solution to stand.
-
Isolation & Washing: Isolate the crystals by vacuum filtration and wash with a mixture of the good/poor solvents or with the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Vertex AI Search.
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Vertex AI Search.
- The dual function of impurity in protein crystalliz
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). [Source Not Provided].
- Evaporation Crystallization Equipment, Engineering Solution. Myande.
- Antisolvent Crystalliz
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing).
- Common challenges in working with piperidine-based compounds. Benchchem.
- The Influence of Impurities and Additives on Crystallization. (2019).
- Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). MDPI.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
- 2-methyl-3-(4-piperidinyl)propanoic acid ethyl ester 1020032-85-2 wiki. Guidechem.
- Have you experienced that your piperidine crystallizes when not in use? (2021).
- Guide for crystalliz
- SOP: CRYSTALLIZ
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). [Source Not Provided].
- Effect of oil ester crystallization inhibitor. (2025). [Source Not Provided].
- Troubleshooting pseudotropine crystalliz
- Lubricating and Waxy Esters. VI. Effect of Symmetry about Ester on Crystallization of Linear Monoester Isomers. (2014). MDPI.
- Influence of Ester Functionalization on Crystallization and Melting of Polyethylene: Insights from Coarse-Grained Modeling. (2025).
- Solvent Miscibility Table. [Source Not Provided].
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 11. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 14. csustan.edu [csustan.edu]
Technical Support Center: Storage and Stability of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Welcome to the technical support guide for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS No. 1020032-85-2). This document provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of this compound during storage, ensuring its integrity for experimental use.
Introduction: Understanding the Challenge
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is a bifunctional molecule containing both an ethyl ester and a secondary amine (piperidine). The primary stability concern for this compound is the hydrolysis of the ester functional group. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds, converting the ester into its constituent carboxylic acid and ethanol.[1][2][3] The rate of this degradation is influenced by temperature, moisture, and pH.[4][5]
Notably, the presence of the basic piperidine nitrogen within the molecule can accelerate this process through intramolecular general base catalysis.[6][7][8] This means the compound has a built-in mechanism that can facilitate its own degradation in the presence of water, making strict adherence to proper storage protocols critical for maintaining sample purity and experimental reproducibility.
Hydrolysis Reaction
The diagram below illustrates the breakdown of the ester in the presence of water, which is catalyzed by either acid (H⁺) or base (OH⁻), or via intramolecular catalysis by the piperidine nitrogen.
Caption: Hydrolysis of the ethyl ester to its corresponding carboxylic acid and ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of this compound?
The three main factors that promote hydrolysis are:
-
Presence of Water: Water is a necessary reactant for the hydrolysis reaction to occur.[1] Even trace amounts of moisture absorbed from the atmosphere can lead to significant degradation over time.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5] Storing the compound at room temperature is not recommended for long-term stability.
-
pH (Presence of Acids or Bases): Both acidic and basic conditions can catalyze ester hydrolysis.[2][4] Given that the molecule itself contains a basic amine, it is particularly important to avoid exposure to acidic contaminants.
Q2: What are the ideal storage conditions for the solid compound?
To maximize the shelf-life of the solid material, a multi-layered approach to mitigate the factors above is essential.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Significantly slows the rate of chemical degradation.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[1][5] |
| Container | Tightly-sealed, amber glass vial | Prevents moisture ingress and protects from light, which can catalyze other degradation pathways. |
| Environment | Store inside a desiccator | Provides an additional layer of protection against ambient moisture, especially for frequently accessed samples.[1][9] |
Q3: Can I store the compound in solution? If so, what is the best practice?
Storing the compound in solution is generally not recommended for long-term preservation as it significantly increases the risk of degradation.[9][10] If short-term storage in solution is absolutely necessary (e.g., for a few days), follow these guidelines:
-
Solvent Choice: Use a dry (anhydrous), aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or contain residual water.
-
Temperature: Store aliquots of the solution at -80°C .[11]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation.[10][11] Prepare single-use aliquots to minimize this.
Q4: How can I detect if my sample has undergone hydrolysis?
The primary hydrolysis product is the corresponding carboxylic acid (2-Methyl-3-piperidin-4-yl-propionic acid). Its presence can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect hydrolysis.[12] You would observe the disappearance of the characteristic ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a new, broader signal for the carboxylic acid proton.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the ester from the more polar carboxylic acid byproduct. The mass spectrometer will detect a new peak with a molecular weight corresponding to the hydrolyzed acid (loss of 28 Da, C₂H₄).
-
Infrared (IR) Spectroscopy: The IR spectrum of a hydrolyzed sample would show a broad O-H stretch signal around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, alongside the diminished C-O ester stretches.[13]
Troubleshooting Guide: Suspected Sample Degradation
If you observe unexpected experimental results, such as poor yields, altered biological activity, or inconsistent data, your compound may be degraded. Follow this troubleshooting workflow to diagnose and address the issue.
Caption: Decision tree for troubleshooting suspected ester hydrolysis.
Step-by-Step Protocol for Troubleshooting
-
Initial Check (Visual and Olfactory):
-
Examine the solid material. Has its appearance changed (e.g., clumping, discoloration)? Clumping can indicate moisture absorption.[14]
-
While not definitive, a change in odor could indicate the formation of new compounds.
-
-
Analytical Confirmation (Purity Analysis):
-
Recommendation: Use LC-MS as the primary method. It provides clear separation and mass identification of the parent ester and its hydrolyzed acid form.
-
Procedure: Dissolve a small amount of the suspect material in an appropriate solvent (e.g., methanol or acetonitrile). Analyze against a reference standard or a previously validated pure sample if available.
-
Expected Result: A hydrolyzed sample will show two primary peaks: one for the parent ester and a second, typically earlier-eluting (more polar) peak corresponding to the mass of the carboxylic acid.
-
-
Quantification of Degradation (Optional but Recommended):
-
Recommendation: Use ¹H NMR with an internal standard of known concentration.
-
Procedure: Integrate the signals corresponding to the ethyl group of the ester and a distinct proton on the main structure. Compare this to the integral of the internal standard to quantify the amount of remaining pure ester.
-
-
Corrective Actions:
-
If hydrolysis is confirmed, it is strongly recommended to discard the compromised stock. Using a partially degraded sample will lead to inaccurate and unreliable experimental results.
-
Thoroughly review your lab's storage procedures against the recommendations in this guide. Ensure all users are trained on the importance of maintaining a cold, dry, and inert environment for this compound.
-
When sourcing new material, immediately transfer it to a properly labeled, tightly sealed container and place it in a -20°C freezer under an inert atmosphere.
-
By implementing these rigorous storage and handling protocols, you can ensure the long-term stability of your 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester and maintain the integrity of your research.
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Web IITD Sites. Intramolecular General Base Catalyzed Ester Hydrolysis.
- ACS Publications. (n.d.).
- ACS Publications. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry.
- Benchchem. (n.d.).
- PubMed. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology.
- Vertex AI Search. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis.
- Brainly.com. (2023). What is a commonly used protecting group to prevent ester hydrolysis?.
- ftp.nuneslaw.com. (n.d.). Esterification And Hydrolysis Lab Report Reaction.
- Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis.
- Doholl chemical. (2026). How to Prevent Decomposition of Surfactants in Storage.
- ElectronicsAndBooks. (n.d.).
- Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.
- Pearson+. (n.d.).
- Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism.
- ResearchGate. (n.d.).
- Guidechem. (n.d.). 2-methyl-3-(4-piperidinyl)propanoic acid ethyl ester 1020032-85-2 wiki.
- ACS Publications. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.
- PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- Echemi. (2025).
- PMC. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
- 24d.info. (n.d.).
- Chemistry Stack Exchange. (2024).
- Study.com. (2021). How to Predict the Products of Ester Hydrolysis | Chemistry.
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Predict the Products of Ester Hydrolysis | Chemistry | Study.com [study.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. tbpsolventdoholl.com [tbpsolventdoholl.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Handling and Storage Guidelines for Peptides - Bachem [bachem.com]
- 11. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
- 14. pangoo.biz [pangoo.biz]
Technical Support Center: Optimizing LC-MS Conditions for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester Analysis
Welcome to the technical support guide for the analysis of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. This resource is designed for researchers and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during LC-MS method development and execution.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the analysis of this specific analyte.
Q1: What are the key chemical properties of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester that influence its analysis by LC-MS?
This analyte is a polar, basic compound. Its key structural features are a piperidine ring, which contains a secondary amine (a basic center), and an ethyl ester group. The basic piperidine moiety makes the molecule prone to protonation, which is ideal for electrospray ionization (ESI) in positive mode. However, this same basicity can cause challenging interactions with the stationary phase in liquid chromatography, often leading to poor peak shape.[1][2]
Q2: What is the recommended starting point for column and mobile phase selection?
For initial method development, a reversed-phase separation on a modern, high-purity silica C18 or a polar-endcapped C18 column is a robust starting point.[3][4] Due to the analyte's polar and basic nature, special attention must be paid to the mobile phase composition to ensure good chromatography.
| Parameter | Initial Recommendation | Rationale |
| Column | C18, Polar-Endcapped (e.g., 2.1 x 100 mm, <3 µm) | Provides a good balance of retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures consistent protonation of the piperidine nitrogen, improving peak shape.[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier for ESI-MS. |
| Buffer (Optional but Recommended) | 5-10 mM Ammonium Formate | Adding a buffer salt can further mask residual silanol groups on the column, significantly reducing peak tailing.[1] |
Q3: Which mass spectrometry ionization mode is best for this compound?
Electrospray Ionization (ESI) in positive ion mode is the most suitable technique. The basic piperidine nitrogen is easily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺. ESI is highly efficient for polar molecules like this one.[5][6]
Q4: My chromatographic peak is tailing severely. What is the most likely cause and the quickest fix?
Peak tailing for this analyte is almost certainly caused by secondary interactions between the positively charged piperidine nitrogen and negatively charged residual silanol groups on the surface of silica-based columns.[1][7][8]
-
Quickest Fix: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) and, if tailing persists, add a buffer salt like 5-10 mM ammonium formate to both your aqueous and organic mobile phases.[1] The ammonium ions in the buffer compete with the protonated analyte for the active silanol sites, effectively masking them and improving peak symmetry.
Troubleshooting Guides
This section provides in-depth, systematic approaches to resolving specific experimental issues.
Guide 1: Resolving Poor Peak Shape
Poor peak shape compromises quantification and resolution.[7] The flow chart below provides a logical workflow for troubleshooting, followed by detailed explanations.
Caption: Troubleshooting workflow for poor peak shape.
-
Peak Tailing Explained:
-
Cause: As mentioned, this is primarily due to silanol interactions. This effect is more pronounced at mid-range pH where the analyte is charged but the silanols are also deprotonated.
-
Solutions:
-
Mobile Phase pH & Buffer: Controlling the pH to keep the analyte fully protonated is the first step. Adding a competitive base, like the ammonium ion from a buffer, is highly effective.[1]
-
Column Choice: If mobile phase optimization is insufficient, consider a column with a more inert surface. Modern columns with high-purity silica and dense end-capping have fewer active silanol sites. Hybrid particle columns (e.g., Waters BEH) offer improved peak shape and pH stability.[9]
-
Column Overload: Injecting too much analyte can saturate the stationary phase and lead to tailing.[8] Dilute your sample or reduce the injection volume to check for this effect.
-
-
-
Peak Fronting Explained:
-
Split or Broad Peaks Explained:
-
Cause: The most common cause is an injection solvent mismatch. If the sample is dissolved in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase, it will not focus properly at the head of the column.[7][10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use the weakest solvent possible that still dissolves the analyte.
-
Hardware Issues: Check for dead volumes in fittings or a partial blockage in the column inlet frit, which can also cause peak splitting.[7]
-
Guide 2: Improving Poor Retention in Reversed-Phase LC
If the analyte elutes at or near the void volume (t₀) on a C18 column, it is not being adequately retained, which can lead to matrix effects and poor quantification.[3]
-
Strategy 1: Use a Polar-Compatible Reversed-Phase Column:
-
Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention.
-
Select a column specifically designed for use with 100% aqueous mobile phases. These often have polar-endcapping or other surface modifications (e.g., Waters Acquity CSH C18, Phenomenex Luna Omega Polar C18).[9]
-
-
Strategy 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained by reversed-phase chromatography.[11][12]
-
In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase high in organic solvent (typically >80% acetonitrile).[13] Water acts as the strong, eluting solvent. This mode provides orthogonal selectivity to reversed-phase.
-
Caption: Comparison of RP and HILIC for polar analytes.
Guide 3: Optimizing Mass Spectrometry Signal and Sensitivity
Low signal intensity can be due to inefficient ionization or poor ion transmission. A systematic optimization of ESI source parameters is critical.
| Parameter | Effect on Signal | Optimization Strategy | Typical Range (Positive ESI) |
| Capillary Voltage | Drives the electrospray process and initial ion formation. | Too low results in poor spray and low signal; too high can cause electrical discharge and signal instability. | 3.0 - 4.5 kV |
| Nebulizer Gas | Shears the liquid into fine droplets. | Too low creates large droplets that don't desolvate well; too high can suppress ionization. | 20 - 50 psi |
| Desolvation Temp. | Aids in evaporating solvent from droplets to release gas-phase ions. | Too low leads to incomplete desolvation and ion clusters; too high can cause thermal degradation of the analyte. | 250 - 450 °C |
| Cone/Nozzle Voltage | Extracts ions from the source into the vacuum region; can induce fragmentation. | Optimize for maximum intensity of the precursor ion ([M+H]⁺) without significant in-source fragmentation. | Instrument-dependent |
Experimental Protocols
Protocol 1: Initial LC-MS/MS Method Development
This protocol provides a step-by-step guide for establishing a robust quantitative method.
-
Analyte Preparation: Prepare a 1 µg/mL stock solution of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in methanol. From this, prepare a 100 ng/mL working solution in 50:50 water:acetonitrile.
-
Mass Spectrometer Tuning (Direct Infusion):
-
Infuse the 100 ng/mL working solution directly into the mass spectrometer at 5-10 µL/min.
-
Operate in positive ESI mode. Optimize source parameters (Capillary Voltage, Nebulizer Gas, Desolvation Temperature) to maximize the signal for the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify major fragment ions. Select 2-3 stable, high-intensity fragments.
-
Optimize the collision energy for each fragment to create MRM (Multiple Reaction Monitoring) transitions.
-
-
Initial Chromatographic Separation:
-
Column: High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 3.5 min: 95% B
-
3.5 - 3.6 min: 95% to 5% B
-
3.6 - 5.0 min: 5% B (Equilibration)
-
-
-
Evaluation and Optimization:
-
Assess retention time and peak shape.
-
If retention is poor (< 1 min), consider switching to a HILIC column.
-
If peak shape is poor (tailing factor > 1.5), proceed to Protocol 2.
-
Protocol 2: Systematic Troubleshooting of Peak Tailing
This protocol should be followed if the initial method yields unacceptable peak asymmetry.
-
Establish Baseline: Inject the analyte using the initial method from Protocol 1 and record the tailing factor.
-
Introduce Buffer:
-
Prepare fresh mobile phases containing 10 mM Ammonium Formate and 0.1% Formic Acid in both Water (A) and Acetonitrile (B).
-
Flush the system thoroughly and allow it to equilibrate for at least 15 column volumes.
-
Re-inject the sample and compare the tailing factor. A significant improvement is expected.[1]
-
-
Test an Orthogonal Column Chemistry:
-
If tailing persists, the issue may be inherent to the silica backbone.
-
Install a column based on a different particle technology (e.g., a hybrid silica/polymer column).
-
Equilibrate with the buffered mobile phase and inject the sample. This often provides a significant improvement in peak shape for basic compounds.
-
-
Consider HILIC:
-
If reversed-phase methods fail to provide satisfactory results, switch to a HILIC method as described in Guide 2. HILIC separations operate under a different mechanism that is often less susceptible to the types of secondary interactions that cause peak tailing for basic analytes in reversed-phase.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS.
- Kwan, W. P. (Anson), & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Lu, W., et al. (2026, March 6). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
- Gergely, A., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed.
- Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
- Li, Y., & Wu, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Lee, T. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds.
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
- Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
- Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- Benchchem. (n.d.). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
- Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.cn]
Technical Support Center: Resolving Chiral Impurities in 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Introduction
Welcome to the technical support center for resolving chiral impurities in batches of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. This molecule is a key chiral building block in pharmaceutical synthesis, where stereochemical purity is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of undesired stereoisomers can lead to reduced therapeutic effect or even adverse toxicological outcomes.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of chiral separation for this specific compound.
Compound Structure and Considerations:
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester possesses two chiral centers, which means it can exist as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).
-
(2R,4R) and (2S,4S) are a pair of enantiomers.
-
(2R,4S) and (2S,4R) are another pair of enantiomers.
-
Any other combination (e.g., (2R,4R) and (2R,4S)) are diastereomers.
This complexity requires a robust analytical and purification strategy. The primary challenge is often twofold: first, separating the two pairs of diastereomers (e.g., the cis and trans isomers relative to the piperidine ring), and second, resolving the enantiomers within each diastereomeric pair.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing a resolution strategy for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Q1: What is the best initial approach for separating the stereoisomers of this compound?
The optimal approach depends on the scale and goal of your separation (analytical vs. preparative). A logical first step is to separate the diastereomeric pairs using standard achiral chromatography, followed by chiral resolution of the enantiomers within each pair. For the enantiomeric resolution, both chromatographic methods and chemical methods are viable.
-
Chromatographic Methods (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common analytical techniques and are scalable for preparative separation. They offer direct separation of enantiomers on a chiral stationary phase (CSP). SFC is often preferred for being faster, more efficient, and a "greener" alternative to normal-phase HPLC.
-
Chemical Methods (Diastereomeric Salt Crystallization): This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to differences in solubility. This is often the most cost-effective method for large-scale industrial production.
Caption: General workflow for resolving all four stereoisomers.
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for this piperidine derivative?
For piperidine derivatives, polysaccharide-based CSPs are the most successful and widely used. It is highly recommended to start by screening columns from this family.
-
Recommended Starting Columns:
-
Amylose-based: Chiralpak® AD-H, Chiralpak® IA, Lux® Amylose-1.
-
Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H, Lux® Cellulose-1.
-
Immobilized versions of these phases (e.g., Chiralpak IA, IC, ID) are highly recommended as they are more robust and compatible with a wider range of solvents, which is beneficial during method development.
Q3: What mobile phase should I start with for HPLC or SFC analysis?
The choice of mobile phase is critical for achieving selectivity.
-
For Normal-Phase HPLC: A typical starting point is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol). Because 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is a basic compound, adding a small amount of a basic additive is crucial to prevent peak tailing.
-
Starting Condition: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
-
For Supercritical Fluid Chromatography (SFC): The primary mobile phase is supercritical CO2, modified with an alcohol. Basic additives are also essential here.
-
Starting Condition: CO2 / Methanol / Diethylamine (DEA) (85:15:0.1, v/v/v).
-
Q4: My peaks are tailing badly. What is the cause and how do I fix it?
Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the basic piperidine nitrogen and acidic residual silanols on the silica surface of the CSP.
-
Primary Solution: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. Try increasing it incrementally from 0.1% to 0.2% or even 0.5%.
-
Other Causes:
-
Column Overload: The sample concentration may be too high. Dilute your sample 10-fold and 100-fold and re-inject to see if the peak shape improves.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer. For immobilized polysaccharide columns, stronger solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used for regeneration.
-
Q5: I am not getting any separation between the enantiomers. What should I do next?
A lack of resolution is a common starting point in method development. A systematic approach is needed.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Optimize the Mobile Phase: Systematically vary the alcohol modifier (e.g., switch from isopropanol to ethanol) and change its percentage. Sometimes a small change in solvent strength can dramatically affect selectivity.
-
Optimize Temperature: Temperature has a complex effect on chiral recognition. Lowering the temperature (e.g., to 10°C or 15°C) often enhances the specific interactions needed for separation and increases resolution. Conversely, sometimes a higher temperature can improve efficiency.
-
Switch the CSP: If optimization fails, the chosen stationary phase may not be suitable. Screen other polysaccharide columns (e.g., if you started with an amylose-based column, try a cellulose-based one).
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Diastereomeric Salt Crystallization
This method relies on the differential solubility of the salts formed between your racemic piperidine derivative and a chiral resolving agent.
Issue: No Precipitation or Oiling Out
-
Causality: The diastereomeric salts are too soluble in the chosen solvent, or the concentration is too low.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.
-
Change Solvent: The solvent plays a critical role. If you are using a very polar solvent like methanol, try a less polar one like isopropanol, acetone, or ethyl acetate, or use a mixture.
-
Add an Anti-Solvent: Slowly add a non-polar solvent (e.g., hexane or heptane) to a solution of your salt in a more polar solvent (e.g., ethyl acetate) until turbidity is observed. Then, warm slightly to redissolve and allow to cool slowly.
-
Screen Resolving Agents: The interaction between the amine and the chiral acid is specific. If one agent doesn't work, try another. Common resolving agents for amines include tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid) and (S)-mandelic acid.
-
Issue: Low Diastereomeric Excess (de) of the Crystalline Product
-
Causality: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.
-
Troubleshooting Steps:
-
Optimize the Molar Ratio: While a 1:1 ratio of amine to resolving agent is common, using a half-equivalent (0.5 eq) of the resolving agent can sometimes lead to purer crystals of the less soluble salt. Ratios greater than 1.5 can also be beneficial.
-
Solvent Screening is Key: Systematically screen a panel of solvents. The ideal solvent will maximize the solubility difference between the two diastereomers.
-
Control Cooling Rate: Slow, controlled cooling is essential. Crash-cooling often traps impurities and leads to lower purity. Allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator.
-
Consider a Re-crystallization: A second crystallization of the isolated solid can significantly upgrade the diastereomeric purity.
-
Guide 2: Addressing Racemization Risks
-
Causality: The chiral center at the alpha-position to the ester carbonyl (C2) could be susceptible to epimerization (racemization) under harsh basic or acidic conditions, especially at elevated temperatures. The chiral center on the piperidine ring (C4) is generally more stable.
-
Preventative Measures:
-
Avoid Strong Bases/Acids: When working up reactions or performing salt formations, use mild conditions. Avoid prolonged exposure to strong bases like sodium hydroxide or strong acids like concentrated HCl.
-
Keep Temperatures Low: Perform all steps, especially distillations or solvent removal, at the lowest practical temperature.
-
Monitor Purity: Regularly check the enantiomeric excess (ee) and diastereomeric excess (de) of your material at different stages of your process to pinpoint any step where purity is lost.
-
Part 3: Experimental Protocols
Protocol 1: Chiral HPLC/SFC Method Screening
This protocol outlines a systematic approach to screen for an effective chiral separation method.
1. Instrumentation and Materials:
-
HPLC or SFC system with UV detector.
-
Chiral Columns: Chiralpak AD-H, Chiralpak IA, Chiralcel OD-H, Chiralcel OJ-H (or equivalent).
-
Reagents: HPLC/SFC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Diethylamine (DEA).
2. Standard Preparation:
-
Prepare a stock solution of your 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester sample (containing all stereoisomers) at 1 mg/mL in a 50:50 mixture of hexane and isopropanol.
3. Screening Protocol:
-
Equilibrate each column with the initial mobile phase for at least 20 column volumes.
-
Set the flow rate to 1.0 mL/min (for HPLC) or 3.0 mL/min (for SFC).
-
Set the column temperature to 25°C.
-
Set UV detection at a suitable wavelength (e.g., 210-220 nm, as the ester carbonyl is the primary chromophore).
-
Inject 5 µL of the standard solution.
-
Run the analysis using the conditions outlined in the table below.
Table 1: Recommended Screening Conditions
| Screen # | Column | Mode | Mobile Phase Composition (v/v/v) | Purpose |
| 1 | Chiralpak AD-H | HPLC | n-Hexane / IPA / DEA (90:10:0.1) | Standard starting point |
| 2 | Chiralpak AD-H | HPLC | n-Hexane / EtOH / DEA (90:10:0.1) | Evaluate different alcohol modifier |
| 3 | Chiralcel OD-H | HPLC | n-Hexane / IPA / DEA (90:10:0.1) | Screen different selector type |
| 4 | Chiralcel OD-H | HPLC | n-Hexane / EtOH / DEA (90:10:0.1) | Screen different selector type |
| 5 | Chiralpak IA | SFC | CO₂ / MeOH / DEA (85:15:0.1) | Evaluate SFC mode |
| 6 | Chiralpak IA | SFC | CO₂ / EtOH / DEA (85:15:0.1) | Evaluate different alcohol in SFC |
4. Data Analysis:
-
For each run, calculate the retention factors (k), separation factor (α), and resolution (Rs).
-
A successful "hit" is a condition that provides a resolution (Rs) of > 1.5 between the desired enantiomers.
-
The condition with the highest resolution and best peak shape is selected for further optimization (fine-tuning the mobile phase ratio and temperature).
Protocol 2: Diastereomeric Salt Resolution Screening
This protocol provides a small-scale method to quickly screen for effective resolving agent and solvent combinations.
1. Materials:
-
Racemic 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (one diastereomeric pair).
-
Chiral Resolving Agents: Di-p-toluoyl-L-tartaric acid, (S)-(+)-Mandelic acid, (+)-Camphorsulfonic acid.
-
Solvents: Methanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile.
-
Anti-Solvent: n-Heptane.
2. Screening Procedure (perform for each resolving agent):
-
In a small vial, dissolve ~100 mg of the racemic ester in 1 mL of ethyl acetate.
-
In a separate vial, dissolve a 0.5 molar equivalent of the chiral resolving agent in a minimal amount of the same solvent.
-
Combine the two solutions at room temperature and stir for 10 minutes.
-
Observe for spontaneous precipitation. If none occurs, slowly add n-heptane dropwise until persistent cloudiness appears.
-
Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes.
-
If crystals form, collect them by filtration, wash with a small amount of cold solvent, and dry.
-
Analysis: To determine the purity, liberate the free base from the salt by dissolving a small amount in ethyl acetate and washing with a dilute sodium bicarbonate solution. Analyze the organic layer using the developed chiral HPLC/SFC method to determine the diastereomeric excess (de) or enantiomeric excess (ee).
3. Interpretation:
-
The combination of resolving agent and solvent that yields a solid with the highest diastereomeric/enantiomeric excess is the most promising lead for scale-up optimization.
References
- Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024, September 19).
- BenchChem. (2025). avoiding racemization during the synthesis of chiral piperidine acids.
- LCGC International. (2023, January 19).
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (2025).
- RSC Publishing.
- Phenomenex.
- ScienceDirect. (2002, February 1).
- Google Patents.
- PMC.
- KoreaScience. (2014, June 30).
- BenchChem. (2025). Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.
- BenchChem. (2025).
- ACS Publications. (2024, June 11).
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- ACS Publications. (2022, October 11).
Technical Support Center: Stability and Degradation of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. Its purpose is to provide a comprehensive resource for understanding, troubleshooting, and mitigating potential degradation of this compound at room temperature. By leveraging foundational principles of chemical stability and adhering to industry best practices, this guide will help ensure the integrity of your experimental results and the quality of your materials.
The structure of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester contains two primary functional groups susceptible to degradation: an ethyl ester and a secondary amine within the piperidine ring. The troubleshooting and FAQs below are structured to address issues arising from the lability of these groups.
Frequently Asked Questions (FAQs)
Q1: My assay results for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester show decreasing potency over time, even at room temperature. What is the most likely cause?
A1: The most probable cause of potency loss at room temperature is hydrolysis of the ethyl ester functional group.[1][2] This reaction involves the cleavage of the ester bond by water, yielding the parent carboxylic acid (2-Methyl-3-piperidin-4-yl-propionic acid) and ethanol.[1][3] The rate of this reaction can be accelerated by the presence of moisture and catalyzed by acidic or basic conditions.[1][2][4]
Q2: I've observed a color change in my sample, from colorless to a yellowish/brown hue. What could be causing this?
A2: A color change often indicates oxidative degradation , most likely involving the piperidine ring.[5] The nitrogen atom and adjacent carbons in the piperidine moiety are susceptible to oxidation from atmospheric oxygen.[5][6] This process can be accelerated by exposure to light, heat, or the presence of trace metal ions.[5] The formation of N-oxides or other chromophoric byproducts can result in the observed color change.
Q3: When I run an HPLC analysis, I see a new, more polar peak appearing over time. What is this likely to be?
A3: The appearance of a new, more polar peak is a strong indicator of degradation. Given the compound's structure, there are two primary candidates:
-
Hydrolysis Product: The carboxylic acid formed from ester hydrolysis is significantly more polar than the parent ester and would elute earlier on a standard reversed-phase HPLC column.
-
Oxidation Product: Oxidation of the piperidine ring, for instance to an N-oxide, also increases polarity.[5] These oxidation products will typically have shorter retention times compared to the parent compound.[5]
Q4: How should I properly store this compound to ensure its long-term stability?
A4: To minimize degradation, store the compound in a tightly sealed container to protect it from moisture and air.[7][8] For optimal stability, store it in a cool, dry, and dark environment, such as a desiccator or a temperature-controlled cabinet, away from direct sunlight and heat sources.[7][9] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[5]
Q5: What is a "forced degradation" or "stress" study, and why is it relevant for my work with this compound?
A5: A forced degradation study is an experiment where a drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, light, acid, base, and oxidative stress—to accelerate its decomposition.[10][11][12] The purpose is to rapidly identify likely degradation products and establish degradation pathways.[12][13] This is crucial for developing a "stability-indicating" analytical method, which is a method capable of separating the intact compound from all its potential degradation products.[14][15] Such studies are a core requirement of regulatory bodies like the ICH.[11][16][17]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Inconsistent Potency Results Between Experiments | 1. Hydrolysis: Inconsistent levels of moisture in solvents or on labware. 2. Stock Solution Instability: Degradation of the compound in the prepared stock solution. | 1. Solvent & Labware Handling: Use anhydrous solvents where possible. Dry all glassware thoroughly in an oven before use. Minimize the time the compound is exposed to aqueous or protic solvents.[18] 2. Stock Solution Preparation: Prepare stock solutions fresh for each experiment. If storage is necessary, store in a tightly sealed vial at low temperature (-20°C or -80°C) and protect from light. Consider using a non-aqueous, aprotic solvent (e.g., anhydrous acetonitrile or DMSO) for the stock solution. |
| Appearance of Extraneous Peaks in Chromatogram | 1. Degradation: Hydrolysis or oxidation of the compound.[5] 2. Contamination: Impurities in solvents, reagents, or from lab equipment. | 1. Confirm Degradation: Run a control sample of freshly prepared compound. Compare its chromatogram to the sample . If new peaks are present in the aged sample, degradation is likely. 2. Run a Blank: Inject your solvent/mobile phase (without the compound) to ensure no peaks are coming from your system or solvents. 3. Perform Forced Degradation: To tentatively identify the new peaks, perform a simple forced degradation study (see Protocol 1) to see if the peaks match those generated under specific stress conditions. |
| Gradual Decrease in pH of a Solution Containing the Compound | Ester Hydrolysis: The formation of the carboxylic acid degradation product will lower the pH of an unbuffered aqueous solution over time. | 1. Use a Buffer: If your experiment allows, use a suitable buffer system to maintain a stable pH. Note that the rate of hydrolysis is pH-dependent, so choose a pH where the compound is most stable (often slightly acidic for esters to minimize base-catalyzed hydrolysis).[19] 2. Monitor pH: Regularly check the pH of your solutions during long-term experiments. |
| Physical Changes in Solid Material (Clumping, Oily Film) | Hygroscopicity & Deliquescence: The compound may be absorbing atmospheric moisture, which can accelerate hydrolysis and change its physical state. | 1. Improve Storage: Store the solid material in a desiccator with a fresh desiccant.[20] 2. Handling in a Controlled Environment: Weigh and handle the compound in a low-humidity environment, such as a glove box, if it is highly sensitive. |
Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for effective troubleshooting.
Ester Hydrolysis
This is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction can be catalyzed by both acid (H₃O⁺) and base (OH⁻).[1][3] Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, while acid-catalyzed hydrolysis is a reversible equilibrium process.[2][4]
Caption: Primary hydrolytic degradation pathway for the ester.
Piperidine Oxidation
The secondary amine of the piperidine ring is susceptible to oxidation. Atmospheric oxygen can lead to the formation of various products, including the corresponding N-oxide or imines.[5][6] This process can be complex and may involve radical mechanisms, often initiated by light or metal catalysts.[5]
Caption: Potential oxidative degradation pathways for the piperidine ring.
Experimental Protocols
Protocol 1: Basic Forced Degradation Study for Peak Identification
This protocol is designed to rapidly generate potential degradation products to help identify unknown peaks in your analytical chromatograms.
Objective: To determine if unknown peaks correspond to hydrolytic or oxidative degradants.
Materials:
-
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Small glass vials
Procedure:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in 50:50 acetonitrile:water.
-
Set Up Degradation Conditions: In separate, clearly labeled vials, mix equal volumes of your stock solution with the following stress agents:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Control: HPLC-grade water
-
-
Incubation: Loosely cap the vials and place them in a heating block or water bath at ~60°C for 4-8 hours. Safety Note: Perform this in a well-ventilated fume hood.
-
Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH, and the base hydrolysis sample with 0.1 M HCl.
-
Analysis: Dilute all samples to an appropriate concentration for your HPLC method and inject them.
-
Data Interpretation: Compare the chromatograms from the stressed samples to your control and your experimental sample containing the unknown peak. A match in retention time provides strong evidence for the identity of the degradation product.
Caption: Workflow for a basic forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To establish an HPLC method that can resolve the parent compound from its key degradation products, as mandated by ICH guidelines.[14][21]
Procedure:
-
Generate Degradant Mixture: Combine small aliquots from the acid, base, and oxidative forced degradation studies (from Protocol 1) after they have shown ~10-20% degradation of the parent peak. This creates a single solution containing the parent compound and its major degradants.
-
Initial Method Screening: Start with a standard reversed-phase C18 column and a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).[22]
-
Method Optimization:
-
Assess Resolution: Check if all peaks are baseline-separated. Pay close attention to the resolution between the parent peak and the closest-eluting degradant peak.
-
Adjust Gradient: If separation is poor, modify the gradient slope. A shallower gradient will increase separation but also increase run time.
-
Change Mobile Phase/pH: If co-elution persists, try a different mobile phase (e.g., methanol instead of acetonitrile) or change the pH of the aqueous portion. The ionization state of the piperidine ring and the carboxylic acid degradant will be affected by pH, which can dramatically alter retention times.
-
Screen Different Columns: If necessary, screen columns with different stationary phase chemistries (e.g., Phenyl-Hexyl, Polar-Embedded) to achieve alternative selectivity.[22]
-
-
Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[15]
References
- Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose?
- Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2010, February 2). Q1A(R2) Guideline.
- Quora. (2017, September 2). How to prevent hydrolysis in a drug.
- FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Stablizer. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Dakenchem. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
- ResolveMass. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- European Pharmaceutical Review. (2021, March 25). Understanding the chemical basis of drug stability and degradation.
- ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
- Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet.
- Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
- ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
- monoscope. (2023, September 23). Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope.
- Benchchem. (2025, December). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- monoscope. (2023, September 17). Monitoring API Failures with monoscope: A Guide to Efficient Endpoint Troubleshooting.
- International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from International Journal of Pharmaceutical Erudition.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
- PubMed. (2001, June 15). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.
- Chemguide. (n.d.). hydrolysing esters.
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ACS Publications. (2009, September 28). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- Pharma.Tips. (2025, December 27). Troubleshooting API Leaching in Sustained Release Tablets During Storage.
- API7.ai. (2024, April 1). Best Practices of API Degradation in API Gateway.
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
- The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture.
- Guidechem. (n.d.). 2-methyl-3-(4-piperidinyl)propanoic acid ethyl ester 1020032-85-2 wiki.
- DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
- IKM Institut Kimia Malaysia. (1996). Food Spoilage: Detection of Biogenic Amines in Food Samples by Enzyme-based Electrochemical Biosensors.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. Retrieved from International Journal of Pharmaceutical Sciences and Research.
- MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
- ResearchGate. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis.
- PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- LCGC International. (2020, October 1). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
- Chemspace. (n.d.). 3-(4-BOC-AMINO-PIPERIDIN-1-YL)-2-METHYL-PROPIONIC ACID METHYL ESTER.
- PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
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Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in Aqueous Media
Welcome to the technical support center for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Introduction: Understanding the Molecule
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is a compound of interest in pharmaceutical development. Its structure, featuring a piperidine ring, a methyl group, and an ethyl ester, presents a unique set of physicochemical properties that can lead to solubility challenges. The piperidine moiety, a basic nitrogen-containing heterocycle, suggests that its solubility will be pH-dependent.[1][2] The presence of the ethyl ester and the overall carbon framework contributes to its lipophilicity, which can limit its solubility in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester?
A1: The limited aqueous solubility of this compound is primarily due to a combination of its molecular structure and physicochemical properties:
-
Lipophilicity: The ethyl ester and the hydrocarbon backbone of the molecule contribute to its non-polar character, making it less favorable to interact with polar water molecules.
-
Crystalline Structure: If the compound exists in a stable crystalline lattice, a significant amount of energy is required to break the crystal lattice and solvate the individual molecules, which can limit its solubility.
-
pH-Dependent Ionization: The piperidine ring contains a basic nitrogen atom.[1] At neutral or alkaline pH, this nitrogen is likely to be in its un-ionized, free base form, which is typically less soluble in water than its ionized, salt form.[3]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is expected to be significantly influenced by pH due to the presence of the basic piperidine ring.
-
In acidic conditions (lower pH): The nitrogen atom on the piperidine ring will become protonated, forming a positively charged cation. This ionized form is more polar and will have a greater affinity for water molecules, leading to increased solubility.[1][3]
-
In neutral or alkaline conditions (higher pH): The piperidine nitrogen will be in its neutral, un-ionized form. This reduces the molecule's overall polarity, leading to decreased aqueous solubility.[3]
Therefore, adjusting the pH of the aqueous medium to the acidic range is a primary strategy to enhance the solubility of this compound.
Q3: What analytical techniques are suitable for quantifying the solubility of this compound?
A3: Accurate quantification is crucial for assessing solubility. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is a versatile and widely used method for the quantification of piperidine derivatives.[4][5] It offers high sensitivity and specificity. For compounds lacking a strong chromophore, derivatization might be necessary for UV detection.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for volatile derivatives. However, derivatization is often required to increase the volatility and thermal stability of piperidine-containing compounds.[4][6]
-
UV-Visible Spectrophotometry: If the compound possesses a suitable chromophore, UV-Vis spectrophotometry can be a straightforward method for quantification. However, it may lack the specificity of chromatographic methods.[5]
Troubleshooting Guides: Step-by-Step Solubility Enhancement
This section provides a series of troubleshooting guides to systematically address and overcome the solubility challenges of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Guide 1: pH Adjustment
This is the most direct approach to enhance the solubility of ionizable compounds.[3]
Principle: By lowering the pH of the aqueous medium, the basic piperidine nitrogen becomes protonated, forming a more soluble salt.
Experimental Protocol:
-
Prepare a series of buffers: Prepare a range of aqueous buffers with pH values from 2 to 7 (e.g., phosphate, citrate, or acetate buffers).
-
Add excess compound: Add an excess amount of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester to a fixed volume of each buffer solution in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify dissolved compound: Analyze the clear supernatant using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.[6]
-
Plot the solubility-pH profile: Plot the measured solubility as a function of pH.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.
Troubleshooting:
-
Precipitation upon pH shift: If you need to work at a higher pH after initial dissolution in an acidic solution, be aware that the compound may precipitate.
-
Buffer effects: The type and concentration of the buffer salts can sometimes influence solubility.[2] It's advisable to be consistent with the buffer system used.
Guide 2: Utilizing Co-solvents
If pH adjustment alone is insufficient or not feasible for your application, the use of co-solvents is a common and effective strategy.[9][10][11]
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This makes the solvent more "like" the solute, thereby increasing the solubility of non-polar or poorly water-soluble compounds.
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[11]
Experimental Protocol:
-
Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine solubility: Follow the same procedure as in the pH adjustment guide (steps 2-5) for each co-solvent mixture.
-
Evaluate the effect: Plot the solubility of the compound as a function of the co-solvent concentration.
Data Presentation:
| Co-solvent (v/v %) | Solubility (mg/mL) at pH 7 | Solubility (mg/mL) at pH 4 |
| 0% (Aqueous Buffer) | Low | Moderately Increased |
| 10% Ethanol | Increased | Further Increased |
| 20% Ethanol | Significantly Increased | Highly Increased |
| 10% PEG 400 | Increased | Further Increased |
| 20% PEG 400 | Significantly Increased | Highly Increased |
Troubleshooting:
-
Toxicity/Compatibility: Ensure the chosen co-solvent and its concentration are compatible with your downstream applications (e.g., cell-based assays).
-
Precipitation upon dilution: Adding a concentrated solution of the compound in a co-solvent to a larger volume of aqueous media can cause precipitation. This should be carefully evaluated.[13]
Guide 3: Employing Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds through the formation of micelles.[14][15][16]
Principle: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can partition into the hydrophobic core of the micelle, effectively increasing its apparent solubility in the aqueous medium.[15]
Common Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20)
-
Anionic: Sodium lauryl sulfate (SLS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
Experimental Protocol:
-
Select a surfactant: Choose a surfactant that is appropriate for your application. Non-ionic surfactants are generally less harsh on biological systems.[17]
-
Prepare surfactant solutions: Prepare aqueous solutions of the surfactant at various concentrations, both below and above its CMC.
-
Measure solubility: Determine the solubility of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in each surfactant solution using the shake-flask method described previously.
-
Analyze the results: Plot the solubility as a function of surfactant concentration. A significant increase in solubility is expected above the CMC.
Visualization of Micellar Solubilization:
Caption: Micellar solubilization of a hydrophobic drug molecule.
Guide 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18][19]
Principle: Cyclodextrins can encapsulate poorly water-soluble molecules, or parts of them, within their hydrophobic cavity, forming an inclusion complex.[][21] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[22]
Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[18]
Experimental Protocol:
-
Select a cyclodextrin: HP-β-CD is often a good starting point due to its higher aqueous solubility and safety profile.[22]
-
Prepare cyclodextrin solutions: Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Determine solubility (Phase-Solubility Study): Add an excess of the compound to each cyclodextrin solution and equilibrate as previously described.
-
Quantify and plot: Quantify the dissolved compound and plot its concentration against the cyclodextrin concentration. The shape of the plot can provide information about the stoichiometry of the inclusion complex.
Visualization of Inclusion Complex Formation:
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the basic piperidine nitrogen to form a more soluble salt.[3] | Simple, cost-effective. | Only applicable to ionizable compounds; potential for precipitation on pH change. |
| Co-solvents | Reduction of solvent polarity.[12] | Effective for a wide range of compounds. | Potential for toxicity and precipitation upon dilution.[13] |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[15] | High solubilization capacity above the CMC. | Potential for biological membrane disruption; CMC must be exceeded. |
| Cyclodextrins | Formation of a soluble inclusion complex.[] | Generally well-tolerated; can also improve stability.[18] | Can be more expensive; saturation of complexation can occur. |
Concluding Remarks
Overcoming the solubility challenges of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester in aqueous media requires a systematic and rational approach. By understanding the physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide, researchers can successfully develop suitable formulations for their experimental needs. It is often beneficial to explore a combination of these techniques to achieve the desired solubility and stability.
References
-
Ajmera, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. AIP Conference Proceedings. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Available at: [Link]
-
Gareeb, A. O. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]
-
Grokipedia. (n.d.). Cosolvent. Available at: [Link]
-
ISSR. (n.d.). Solubility and pH of amines. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available at: [Link]
-
Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. PubChem. Available at: [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. Available at: [Link]
-
Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]
-
ResearchGate. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Available at: [Link]
- Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science.
-
SciSpace. (2012). Study of pH-dependent drugs solubility in water. Available at: [Link]
-
Slideshare. (n.d.). Surfactants and their applications in pharmaceutical dosage form. Available at: [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
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Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Wikipedia. (n.d.). Methyl propionate. Available at: [Link]
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Comprehensive Comparison & Validation Guide: GC-MS Methods for 2-Methyl-3-piperidin-4-yl-propionic Acid Ethyl Ester Purity
As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter the challenge of validating purity methods for complex, bi-functional intermediates. 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS: 1020032-85-2) presents a unique analytical dichotomy: it possesses a highly volatile ethyl ester group, making it amenable to gas-phase analysis, but it also contains a secondary amine within its piperidine ring.
Direct analysis of free secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously problematic. The basic nitrogen interacts with active silanol groups in the GC inlet liner and column, leading to severe peak tailing, irreversible adsorption, and thermal degradation [1]. To achieve regulatory-grade purity validation, we must engineer a self-validating analytical system that neutralizes these chemical liabilities while leveraging the resolving power of GC-MS.
This guide objectively compares analytical modalities, details the causality behind derivatization strategies, and provides a field-proven, ICH Q2(R2)-compliant GC-MS validation protocol.
Analytical Modality Comparison: The "Why" Behind GC-MS
When establishing a purity assay for piperidine derivatives, the choice of analytical modality dictates the reliability and regulatory acceptance of your data. Below is a comparative analysis of the three primary techniques considered for this compound.
Table 1: Analytical Modality Comparison for Piperidine Derivatives
| Analytical Modality | Separation Mechanism | Advantages for Piperidine Derivatives | Limitations | Scientific Verdict |
| HPLC-UV | Liquid phase partitioning + UV absorption | Excellent for non-volatile bulk APIs; standard in most QC labs. | The target compound lacks a strong conjugated chromophore, resulting in exceptionally poor UV sensitivity. | Suboptimal for trace impurity detection without complex pre-column derivatization. |
| LC-MS/MS | Liquid phase partitioning + Electrospray Ionization (ESI) | Unmatched sensitivity for basic amines; no derivatization required. | Highly susceptible to matrix effects (ion suppression); excessive setup for routine volatile purity assays. | Ideal for complex bioanalysis, but not cost-effective for standard API purity validation. |
| GC-MS (Derivatized) | Gas phase volatility + Electron Ionization (EI) | High chromatographic resolution; EI fragmentation spectra allow definitive structural confirmation of unknown impurities [2]. | Requires chemical derivatization of the secondary amine to prevent column interaction and peak tailing. | The Gold Standard for volatile intermediate purity validation. |
The Causality of Derivatization
To harness GC-MS effectively, we must address the secondary amine. By employing a silylation derivatization strategy—specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) —we replace the active hydrogen on the piperidine nitrogen with a trimethylsilyl (TMS) group [3].
This single chemical modification achieves three critical outcomes:
-
Volatility Enhancement: Reduces hydrogen bonding, significantly lowering the boiling point.
-
Thermal Stability: Prevents degradation in the high-temperature injection port (e.g., 250°C), converting the analyte into a stable form amenable to GC-MS [4].
-
Peak Symmetry: Eliminates tailing by masking the basic nitrogen, ensuring accurate integration and quantification.
Decision matrix for selecting GC-MS and derivatization for piperidine derivatives.
Step-by-Step Experimental Protocol (Self-Validating System)
A robust protocol must be self-validating. By incorporating an Internal Standard (IS) prior to derivatization, we ensure that any failure in injection volume, vial integrity, or instrument response is immediately flagged independently of the analyte.
Materials Required:
-
Analyte: 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
-
Derivatization Reagent: BSTFA + 1% TMCS
-
Solvent: Anhydrous Acetonitrile (amine-free and strictly dried)
-
Internal Standard (IS): Tridecane (or a deuterated analog)
Step 1: Sample Preparation & Derivatization
-
Stock Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of anhydrous acetonitrile to create a 1.0 mg/mL stock solution. (Causality: Water must be strictly excluded, as moisture rapidly hydrolyzes BSTFA, destroying the derivatization reagent).
-
Aliquot: Transfer 100 µL of the stock solution to a 2.0 mL glass GC autosampler vial.
-
Internal Standard Addition: Add 10 µL of the IS solution (100 µg/mL tridecane). (Causality: Tridecane does not react with BSTFA. If the IS peak area drops, it flags an injection error or vial leak, validating the mechanical integrity of the run).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 45 minutes. (Causality: The piperidine nitrogen is sterically hindered. Elevated temperature and time are crucial to drive the silylation reaction to >99% completion, preventing partial derivatization which leads to split peaks).
-
Cooling: Allow the vial to cool to room temperature prior to injection.
Step 2: GC-MS Instrumental Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness. (Causality: A low-polarity stationary phase minimizes secondary retention mechanisms, ensuring sharp, symmetrical peaks for the non-polar TMS-derivatized analyte).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Scan range m/z 50-500.
ICH Q2(R2) Method Validation Framework
To ensure the method is fit for purpose in drug development, it must be validated according to the stringent ICH Q2(R2) guidelines [5].
ICH Q2(R2) core validation parameters for GC-MS quantitative purity analysis.
Table 2: ICH Q2(R2) GC-MS Validation Metrics
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Approach & Causality |
| Specificity | No interfering peaks at analyte RT | Inject blank solvent, derivatization blank, and spiked sample. Causality: Ensures the derivatization reagent (BSTFA) byproducts do not co-elute with the target N-TMS derivative. |
| Linearity | R² > 0.999 over the specified range | 5-point calibration curve (e.g., 10-150 µg/mL). Causality: Confirms the MS detector response is proportional to concentration without electron multiplier saturation. |
| Accuracy | 95% - 105% Recovery | Spike known concentrations of reference standard into matrix at 80%, 100%, and 120% levels. Causality: Validates that the extraction and derivatization steps do not cause analyte loss. |
| Precision | Repeatability %RSD < 2.0% | 6 replicate injections of the 100% target concentration. Causality: Proves the stability of the N-TMS derivative and the reproducibility of the GC injection port dynamics. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Serial dilution of the lowest calibration standard. Causality: Defines the absolute lower limits of impurity detection, critical for toxicological assessments. |
References
-
ResearchGate. Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. Retrieved from: [Link]
-
PubMed (NIH). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Retrieved from:[Link]
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- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 5. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Methyl-3-piperidin-4-yl-propionic Acid Ethyl Ester Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties and synthetic tractability.[1] This guide provides an in-depth comparative analysis of the efficacy of derivatives based on the 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester scaffold. While direct comparative studies on this specific ethyl ester and its immediate derivatives are limited in publicly available literature, a wealth of data on structurally analogous compounds, particularly those targeting the GABA transporters (GATs), allows for a robust, data-driven exploration of potential structure-activity relationships (SAR).
This guide will delve into the comparative efficacy of these related compounds, providing quantitative data, detailed experimental protocols, and the scientific rationale behind experimental designs. By examining these closely related series, we can extrapolate key insights relevant to the design and optimization of novel 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester derivatives.
The Piperidine-4-yl-propionic Acid Scaffold: A Privileged Motif for GABA Transporter Inhibition
The core structure of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester shares significant similarity with established inhibitors of the γ-aminobutyric acid (GABA) transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentrations are regulated by four distinct transporters: GAT1, GAT2, GAT3, and BGT-1. Inhibition of these transporters, particularly GAT1, can prolong the action of GABA, an effect that is therapeutically beneficial in conditions such as epilepsy and anxiety.[1]
Compounds such as nipecotic acid and guvacine, which feature a piperidine ring with a carboxylic acid moiety, are well-known GAT inhibitors.[2][3] The 3-(piperidin-4-yl)propanoic acid backbone of the topic compound is a key pharmacophore that can be rationally modified to enhance potency and selectivity for these transporters.
Comparative Efficacy of Structurally Related Piperidine Derivatives
The following sections present a comparative analysis of the efficacy of piperidine derivatives that are structurally related to 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester. The data is organized by the biological target to highlight the structure-activity relationships that govern their performance.
GABA Transporter (GAT) Inhibitors
A significant body of research has focused on modifying the piperidine core of nipecotic acid and related compounds to improve their affinity and selectivity for GABA transporters. The following table summarizes the inhibitory potency of several N-substituted nipecotic acid derivatives against murine GAT1 (mGAT1).
| Compound ID | N-Substituent | pIC50 at mGAT1 |
| Tiagabine | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | 6.88 ± 0.12 |
| (R)-15a | o-terphenyl | 6.78 ± 0.08 |
| (S)-8d | 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl | - |
Data compiled from multiple sources.[2]
Insights from Structure-Activity Relationship (SAR) Studies:
The data reveals that large, lipophilic substituents on the piperidine nitrogen are crucial for high-affinity GAT1 inhibition.[3] For instance, Tiagabine, an anticonvulsant drug, features a bulky diaromatic side chain that significantly enhances its potency.[3] Similarly, the o-terphenyl residue in compound (R)-15a contributes to its potent inhibition of GABA uptake.[2] These findings suggest that exploring a variety of bulky, lipophilic N-substituents on the 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester scaffold could be a fruitful strategy for discovering potent GAT1 inhibitors.
The stereochemistry of the piperidine ring also plays a critical role. For many GAT1 inhibitors, the (R)-enantiomer of nipecotic acid is more potent than the (S)-enantiomer.[3] This highlights the importance of stereospecific synthesis and evaluation in the development of these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of piperidine-based GAT inhibitors.
Protocol 1: In Vitro GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target murine GABA transporter (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in appropriate media.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are washed with a buffer solution.
-
The test compound dilutions are added to the wells, along with a solution containing a fixed concentration of [³H]GABA.
-
The plates are incubated for a specific time to allow for GABA uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage inhibition of [³H]GABA uptake is calculated for each compound concentration relative to a vehicle control.
-
The IC50 value (the concentration of compound that inhibits 50% of GABA uptake) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2]
-
Protocol 2: Radioligand Binding Assay
This assay determines the binding affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing the target GABA transporter.
-
Assay Procedure:
-
The cell membranes are incubated with a fixed concentration of a radiolabeled GAT1 inhibitor (e.g., [³H]NO-711) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer for a specific time to reach binding equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage displacement of the radioligand is calculated for each concentration of the test compound.
-
The IC50 value is determined from the concentration-response curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[2]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the in vitro GABA uptake inhibition assay.
Caption: Simplified diagram of GABAergic neurotransmission and the action of a GAT1 inhibitor.
Conclusion and Future Directions
While direct experimental data on the comparative efficacy of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester derivatives remains to be published, the analysis of structurally related GABA transporter inhibitors provides a strong foundation for guiding future research. The evidence strongly suggests that modifications to the N-substituent of the piperidine ring with bulky, lipophilic moieties can significantly enhance inhibitory potency at GAT1.
Future studies should focus on the synthesis and evaluation of a focused library of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester derivatives with diverse N-substituents. The experimental protocols detailed in this guide provide a robust framework for assessing their in vitro efficacy. Such studies will be instrumental in determining if this scaffold can yield novel, potent, and selective modulators of GABAergic neurotransmission for the potential treatment of neurological disorders.
References
-
ResearchGate. (n.d.). Structures of GABA and GAT1 inhibitors. Biological activity data refer... Retrieved March 24, 2026, from [Link].
-
ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. Retrieved March 24, 2026, from [Link].
-
PubMed. (2015, May 15). Structure activity relationship of selective GABA uptake inhibitors. Retrieved March 24, 2026, from [Link].
-
ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Retrieved March 24, 2026, from [Link].
-
PubMed. (2006, July 15). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Retrieved March 24, 2026, from [Link].
-
PubMed. (n.d.). Synthesis and structure-activity relationships of CP-122721, a second-generation NK-1 receptor antagonist. Retrieved March 24, 2026, from [Link].
-
PubMed. (2000, October 15). The GABA transporter and its inhibitors. Retrieved March 24, 2026, from [Link].
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A Comprehensive Guide to the Validation of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the use of well-characterized reference standards. This guide provides a comprehensive, scientifically-grounded protocol for the validation of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester as a reference standard, ensuring its suitability for use in assays and analytical methods.
This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Critical Role of a Validated Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of an active pharmaceutical ingredient (API) or its impurities.[1] The validation of a reference standard is a rigorous process that establishes its identity, purity, and potency with a high degree of confidence. For 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, a validated reference standard is indispensable for:
-
Accurate Quantification: Ensuring that the measured amount of the substance in a sample is correct.
-
Impurity Profiling: Reliably identifying and quantifying any related impurities.
-
Method Validation: Serving as a benchmark for validating analytical methods as per regulatory guidelines.[2][3][4]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[2][4]
This guide will detail a multi-faceted approach to the validation of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, encompassing a battery of analytical techniques to provide a comprehensive characterization.
Characterization and Validation Protocol
The validation of a reference standard is a holistic process. The following sections outline the key experiments and the underlying scientific principles for the comprehensive validation of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Identity Confirmation
The first and most critical step is to unequivocally confirm the chemical structure of the candidate reference standard. A combination of spectroscopic techniques is employed to provide orthogonal evidence of its identity.
Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[5] Both ¹H and ¹³C NMR are essential for a complete structural elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester candidate standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected proton and carbon environments of the molecule.
Expected Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the ethyl ester group (a triplet and a quartet), the methyl group on the propionic acid chain (a doublet), protons of the piperidine ring, and the protons of the propionic acid backbone.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display distinct signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl group, and the carbons of the piperidine and propionic acid moieties.
Data Presentation:
| Proton Assignment (¹H NMR) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.25 | Triplet | 3H |
| Propionyl -CH₃ | ~1.15 | Doublet | 3H |
| Piperidine ring protons | ~1.3 - 2.9 | Multiplets | 9H |
| Propionyl -CH- | ~2.4 | Multiplet | 1H |
| Propionyl -CH₂- | ~1.5 | Multiplet | 2H |
| Ethyl -OCH₂- | ~4.1 | Quartet | 2H |
| Carbon Assignment (¹³C NMR) | Expected Chemical Shift (ppm) |
| Ester C=O | ~175 |
| Ethyl -OCH₂- | ~60 |
| Piperidine C2, C6 | ~46 |
| Piperidine C3, C5 | ~32 |
| Piperidine C4 | ~35 |
| Propionyl -CH- | ~42 |
| Propionyl -CH₂- | ~38 |
| Propionyl -CH₃ | ~17 |
| Ethyl -CH₃ | ~14 |
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Analysis: Determine the molecular ion peak ([M+H]⁺ for ESI) and compare it with the calculated molecular weight of C₁₁H₂₁NO₂ (199.29 g/mol ). Analyze the fragmentation pattern for characteristic fragments.
Expected Results:
-
ESI-MS: A prominent peak at m/z 200.16 ([M+H]⁺).
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement that is within a few ppm of the calculated exact mass of the protonated molecule.
Rationale: IR spectroscopy provides information about the functional groups present in a molecule.[1]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
IR Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester, C-O stretch, N-H stretch of the secondary amine, and C-H stretches.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Piperidine) | ~3300 (broad) |
| C-H Stretch (Aliphatic) | ~2850-2960 |
| C=O Stretch (Ester) | ~1735 |
| C-O Stretch (Ester) | ~1180 |
Workflow for Identity Confirmation
Caption: Workflow for Identity Confirmation.
Purity Assessment
A reference standard must be of high purity.[6][7] Purity is typically assessed using a combination of chromatographic and other techniques to detect and quantify any impurities present.
Rationale: HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity.[5] A well-developed HPLC method can separate the main component from its potential impurities.
Experimental Protocol:
-
Method Development and Validation: Develop a stability-indicating HPLC method. This involves selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV or MS). The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[2][8][9]
-
Sample Preparation: Accurately weigh and dissolve the candidate reference standard in a suitable diluent to a known concentration.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities.
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Rationale: GC is particularly useful for detecting volatile impurities and residual solvents.[1]
Experimental Protocol:
-
Method: A headspace GC method is typically used for residual solvent analysis. For other volatile impurities, direct injection may be appropriate.
-
Sample Preparation: Dissolve a known amount of the candidate standard in a suitable solvent (e.g., DMSO for residual solvents).
-
Analysis: Analyze the sample using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Data Analysis: Identify and quantify any residual solvents or volatile impurities against a known standard.
Rationale: Water is a common impurity in chemical substances and can affect the potency of a reference standard. Karl Fischer titration is the gold standard for water content determination.
Experimental Protocol:
-
Instrument Setup: Use a calibrated Karl Fischer titrator.
-
Analysis: Accurately weigh a suitable amount of the candidate standard and add it to the titration vessel.
-
Titration: Titrate with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the percentage of water in the sample.
Rationale: This test determines the amount of inorganic impurities in the substance.
Experimental Protocol:
-
Ignition: Accurately weigh a sample of the candidate standard in a crucible.
-
Heating: Moisten the sample with sulfuric acid and heat gently until the substance is thoroughly charred.
-
Incineration: Ignite the sample in a muffle furnace at a specified temperature (e.g., 600 ± 50 °C) until all carbon is consumed.
-
Calculation: The weight of the remaining residue is determined and expressed as a percentage of the original sample weight.
Purity Determination Workflow
Caption: Workflow for Purity Determination.
Potency (Assay) Determination
The potency, or assay, of a reference standard is its content of the pure substance. It is typically determined by a mass balance approach or by a quantitative technique against a primary standard.
Rationale: The mass balance method calculates the assay by subtracting the percentages of all identified impurities from 100%.[10] This is a widely accepted method for assigning the potency of a new reference standard.
Calculation:
Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Volatile Impurities by GC) - (% Water by Karl Fischer) - (% Residue on Ignition)
Rationale: qNMR is an absolute method of quantification that can determine the purity of a substance without the need for a reference standard of the same compound.[10] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol:
-
Standard Selection: Choose a certified internal standard with known purity that has a resonance that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the candidate reference standard and the internal standard into the same NMR tube and dissolve in a known volume of deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculation: The purity of the candidate standard is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Comparison with Alternatives
When establishing a new reference standard, it is beneficial to compare its performance against other available materials, if any exist.
| Parameter | In-house Validated Reference Standard | Commercially Available (Non-Pharmacopeial) Standard | Pharmacopeial Standard (if available) |
| Characterization | Comprehensive and documented in-house. | May have limited characterization data provided. | Extensively characterized by multiple laboratories. |
| Traceability | Traceable to in-house primary methods (e.g., qNMR, mass balance). | Traceability may not be clearly defined. | Traceable to national or international standards. |
| Cost | Initial high cost for validation, lower long-term cost. | Lower initial cost, but may require further verification. | High cost per unit. |
| Regulatory Acceptance | Requires full validation data submission. | May not be acceptable for regulatory filings without further validation. | Generally accepted by regulatory authorities. |
Stability Assessment
A reference standard must be stable under defined storage conditions to ensure its integrity over time.
Experimental Protocol:
-
Study Design: Store aliquots of the reference standard under various conditions (e.g., long-term at the recommended storage temperature, accelerated at elevated temperature and humidity).
-
Testing: At specified time points, test the samples for appearance, purity (by HPLC), and water content.
-
Data Analysis: Evaluate any changes in the purity profile or other parameters. The data is used to establish a re-test date for the reference standard.
Certificate of Analysis (CoA)
The culmination of the validation process is the generation of a Certificate of Analysis.[11][12][13] This document provides a comprehensive summary of the characterization and testing of the reference standard.
A typical CoA for a validated reference standard should include:
-
Product Name and Code
-
Lot Number
-
CAS Number
-
Molecular Formula and Weight
-
Date of Release and Re-test Date
-
Storage Conditions
-
A summary of the test results for Identity, Purity, and Assay with the analytical methods used.
-
The assigned potency and its uncertainty.
-
Signature of authorized personnel.
Conclusion
The validation of a pharmaceutical reference standard is a scientifically rigorous process that underpins the quality and reliability of analytical data in drug development. By following a comprehensive protocol that includes orthogonal analytical techniques for identity, purity, and potency, a high-quality reference standard for 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester can be established. This, in turn, ensures the accuracy and reproducibility of analytical methods, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
United States Pharmacopeia. General Chapter <11> USP REFERENCE STANDARDS. USP. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Ng, R. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Pharmaceutical Technology. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Goger, K. O., & Goger, M. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Magnetic resonance in chemistry : MRC, 52(11), 667–674. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
World Health Organization. (2018). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
CPAChem. Certificate of Analysis. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ethyl propionate, 105-37-3 [thegoodscentscompany.com]
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- 13. cpachem.com [cpachem.com]
Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and basic nitrogen atom are key features that allow for potent and selective interactions with a wide range of biological targets, including opioid and chemokine receptors.[3] This guide provides an in-depth structural comparison of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, a C4-substituted piperidine derivative, against a curated set of structurally related esters. By examining the nuanced differences in substituent placement, alkylation, and ring functionalization, we aim to elucidate the resulting shifts in physicochemical properties and predict their implications for drug design and development. This analysis is supported by compiled experimental data and standardized characterization protocols to provide researchers with a robust framework for understanding structure-activity relationships (SAR) within this important chemical class.
The Core Compound: 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester
2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester (CAS 1020032-85-2) serves as our primary reference compound. Its structure is characterized by a propionic acid ethyl ester moiety attached to the C4 position of the piperidine ring, with a crucial methyl group at the alpha-position of the side chain.
Key Structural Features:
-
Piperidine Ring: A saturated six-membered heterocycle containing a secondary amine (–NH–). This group is basic and will be protonated at physiological pH, making it a potential hydrogen bond donor and a candidate for forming critical ionic interactions with biological targets.[3]
-
C4-Substitution: The linkage at the C4 position provides a specific spatial orientation for the side chain relative to the piperidine ring's nitrogen atom.
-
Ethyl Ester Group: This functional group influences the compound's solubility, metabolic stability (as a site for hydrolysis by esterases), and potential for hydrogen bond acceptance.
-
Alpha-Methyl Group: The methyl group adjacent to the ester carbonyl introduces a chiral center and provides steric bulk. This can enforce a specific conformation on the side chain, potentially enhancing binding affinity or selectivity for a target protein.
Caption: Annotated structure of the core compound.
Structural Analogs for Comparison
To understand the significance of each structural feature, we will compare the core compound to three analogs selected to highlight specific modifications: N-substitution, alpha-demethylation, and scaffold alteration.
Sources
Navigating the Disposal of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester: A Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Given its piperidine moiety, it is prudent to assume that 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester may exhibit similar hazard characteristics to related compounds, which are often classified as flammable, toxic, and corrosive.[1][2][3][4][5] Therefore, rigorous adherence to safety protocols is non-negotiable.
Before initiating any disposal procedures, ensure the following personal protective equipment is in use:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential for preventing skin contact.[1]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.[1]
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
II. Waste Segregation and Container Management: A Foundation for Safety
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[7][8]
Key Procedural Steps:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester waste.[1] The container should be in good condition with a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester," and appropriate hazard symbols (e.g., flammable, corrosive, toxic).[1][9][10]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[7][8] Incompatible chemicals can lead to dangerous reactions.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][8] This area should be away from heat sources, direct sunlight, and incompatible materials.[2][8]
| Waste Stream | Container Type | Labeling Requirements |
| Liquid Waste (unused product, solutions) | Chemically resistant, sealed container | "Hazardous Waste," "2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester," Hazard Pictograms |
| Solid Waste (contaminated gloves, wipes, etc.) | Designated solid hazardous waste container | "Hazardous Waste," "Contaminated Debris," Chemical Name |
| Sharps (contaminated needles, broken glass) | Puncture-proof sharps container | "Hazardous Waste," "Sharps," Chemical Name |
III. Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester is to manage it as a regulated hazardous waste.[1]
A. Liquid Waste Disposal:
-
Carefully transfer the liquid waste into the designated hazardous waste container, avoiding splashes and spills.
-
Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity).
-
Securely seal the container lid.
-
Store the container in the designated hazardous waste accumulation area.
B. Solid Waste Disposal:
-
Place all materials contaminated with 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, such as absorbent pads, gloves, and weighing papers, into the designated solid hazardous waste container.[1]
-
Seal the container once it is full.
C. Empty Container Management:
-
"Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][10]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]
-
After triple-rinsing, deface the original label on the container and manage it according to your institution's guidelines, which may allow for disposal as non-hazardous waste.[1][10]
IV. Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate risks.[1]
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area.[1] Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.[1]
-
Containment: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the liquid.[1][6] Do not use combustible materials such as paper towels.[1]
-
Collection: Carefully collect the absorbent material and place it into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]
-
Reporting: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the size.[1]
V. Final Disposal: Professional Services and Documentation
The final disposal of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester must be handled by a licensed professional waste disposal company.[1][7]
-
Contact EHS: Coordinate with your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Documentation: Ensure all required waste disposal forms and documentation are completed accurately and in compliance with local and national regulations.[1][9]
VI. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
Caption: Decision-making workflow for the safe disposal of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester.
VII. References
-
Managing Hazardous Chemical Waste in the Lab. LabManager. Available at: [Link]
-
How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. Available at: [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Piperidine - SAFETY DATA SHEET. PENTA. Available at: [Link]
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Safety data sheet. CPAchem. Available at: [Link]
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Laboratory Waste Management Services. Veolia. Available at: [Link]
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Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]
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Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]
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Safety Data Sheet. DC Fine Chemicals. Available at: [Link]
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SAFETY DATA SHEET PIPERIDINE. ChemSupply Australia. Available at: [Link]
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SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester: Personal Protective Equipment (PPE) Protocols
For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. The handling of novel chemical entities like 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, a piperidine derivative, necessitates a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling this compound, ensuring both the safety of laboratory personnel and the integrity of your research.
Core Principles of Chemical Handling
Before delving into specific PPE, it's crucial to embrace foundational safety practices. Always handle chemicals in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6] Never work alone, and ensure that all personnel are trained on the specific hazards and emergency procedures related to the chemicals being used.[7]
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, with detailed explanations for the necessity of each item.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles with Side Shields: These are mandatory to protect against splashes and aerosols.[5] Standard safety glasses do not provide adequate protection. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6] |
| Hand Protection | Chemical-Resistant Gloves: Select gloves that are resistant to piperidine and its derivatives. Nitrile or neoprene gloves are generally recommended for handling such compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.[8] It is critical to change gloves frequently and immediately if contamination is suspected.[7] |
| Body Protection | Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing from splashes and spills.[5][7] Ensure the sleeves are of an appropriate length to cover the arms. |
| Respiratory Protection | Use in a Chemical Fume Hood: All handling of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester should be conducted within a properly functioning chemical fume hood to control vapor inhalation.[5][6] If there is a risk of exposure exceeding occupational limits or if working outside a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge may be necessary.[1] A fit test for the respirator is required to ensure a proper seal. |
| Foot Protection | Closed-Toed Shoes: Never wear open-toed shoes, sandals, or perforated shoes in a laboratory setting.[8] Sturdy, closed-toed shoes will protect your feet from spills and falling objects. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct usage. The following step-by-step protocols for donning, doffing, and disposing of PPE are designed to prevent cross-contamination and ensure user safety.
Donning PPE Workflow
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Doffing PPE Workflow
Doffing (removing) PPE requires a careful, deliberate sequence to avoid contaminating yourself with any chemicals that may be on the exterior of the equipment.
Caption: Sequential workflow for the safe removal of Personal Protective Equipment.
Disposal Plan
Proper disposal of used PPE is a critical step in maintaining a safe laboratory environment.
-
Gloves: Contaminated gloves should be disposed of in a designated hazardous waste container immediately after removal.[9]
-
Lab Coats: If a lab coat becomes grossly contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following institutional guidelines. Reusable lab coats should be laundered separately from personal clothing.[6]
-
Other Disposable PPE: Any other disposable PPE that has come into contact with the chemical should be disposed of in the appropriate hazardous waste stream.
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
The safe handling of 2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester, and indeed any chemical compound, is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards associated with piperidine derivatives and diligently applying the PPE guidelines outlined in this document, researchers can protect themselves and their colleagues while advancing their scientific endeavors. Always consult your institution's specific safety protocols and the most current safety data available.
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Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. Available at: [Link]
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Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs . PubMed. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. Available at: [Link]
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Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the subcutaneous administration route . ResearchGate. Available at: [Link]
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Working with Chemicals - Prudent Practices in the Laboratory . National Academies Press (US). Available at: [Link]
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How to Safely Store Lab Chemicals and Reagents . B&M Scientific. Available at: [Link]
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In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES . ResearchGate. Available at: [Link]
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Piperidine: Human health tier II assessment . Australian Government Department of Health. Available at: [Link]
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Safety Data Sheet: Piperidine . Carl ROTH. Available at: [Link]
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Piperidine - SAFETY DATA SHEET . PENTA. Available at: [Link]
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4-Piperidinopiperidine . Antibodies.com. Available at: [Link]
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Safety data sheet . CPAchem. Available at: [Link]
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Safety Data Sheet . DC Fine Chemicals. Available at: [Link]
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Safety Data Sheet(SDS) . LOTTE Chemical. Available at: [Link]
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Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals . National Academies Press (US). Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

